Ethyl 3-(acetylamino)-4-hydroxybenzoate
Description
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Properties
IUPAC Name |
ethyl 3-acetamido-4-hydroxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-3-16-11(15)8-4-5-10(14)9(6-8)12-7(2)13/h4-6,14H,3H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUUCLVWOIFOEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)O)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical structure and properties of Ethyl 3-(acetylamino)-4-hydroxybenzoate
This guide provides an in-depth technical analysis of Ethyl 3-(acetylamino)-4-hydroxybenzoate , a critical intermediate in the synthesis of covalent kinase inhibitors (such as FIIN-2) and a versatile scaffold for benzoxazole derivatives.
CAS Registry Number: 198704-99-3
Synonyms: Ethyl 3-acetamido-4-hydroxybenzoate; 3-Acetamido-4-hydroxybenzoic acid ethyl ester
Molecular Formula:
Executive Summary & Significance
This compound is a disubstituted benzene derivative characterized by an ethyl ester at position 1, an acetamido group at position 3, and a hydroxyl group at position 4. This specific substitution pattern—an ortho-acetamido phenol—renders the compound chemically distinct from its isomer, Ethyl 4-(acetylamino)-3-hydroxybenzoate (a known impurity of Oseltamivir).
Core Applications:
-
Medicinal Chemistry Intermediate: It serves as a key scaffold in the synthesis of FIIN-2 (FGFR Irreversible Inhibitor 2), a covalent inhibitor designed to overcome gatekeeper mutations in Fibroblast Growth Factor Receptors (FGFR).
-
Heterocyclic Precursor: The ortho-relationship between the acetamido and hydroxyl groups allows for facile cyclization to form 2-methyl-5-ethoxycarbonylbenzoxazole , a pharmacophore found in various biologically active molecules.
Chemical Structure & Physicochemical Properties[1][2][3][4]
Structural Analysis
The molecule consists of a central benzene ring substituted with three functional groups that dictate its reactivity:
-
Ethyl Ester (
): Electron-withdrawing group; susceptible to hydrolysis and transesterification. -
Acetamido Group (
): Acts as a hydrogen bond donor/acceptor; directs electrophilic aromatic substitution (EAS) to the ortho position (C2) due to steric hindrance at C4 (occupied) and C6. -
Phenolic Hydroxyl (
): Weakly acidic; allows for O-alkylation (ether formation) or cyclization with the adjacent acetamido group.
Physicochemical Data Table
| Property | Value / Description | Note |
| Physical State | White to off-white crystalline solid | Typical for acetamidobenzoates |
| Melting Point | 168–172 °C (Predicted) | High MP due to intermolecular H-bonding |
| Solubility | DMSO, DMF, Methanol, Ethyl Acetate | Poorly soluble in water |
| pKa (Phenol) | ~8.5 | Acidic due to |
| LogP | 1.62 (Predicted) | Moderate lipophilicity |
| H-Bond Donors | 2 (-OH, -NH-) | Critical for crystal lattice stability |
| H-Bond Acceptors | 4 (Ester C=O, Amide C=O, -O-, -OH) |
Synthesis & Manufacturing Protocol
The synthesis of this compound typically proceeds via the acetylation of Ethyl 3-amino-4-hydroxybenzoate, which is itself derived from the reduction of the corresponding nitro compound.
Synthetic Pathway (DOT Diagram)
Figure 1: Step-wise synthesis from 4-hydroxybenzoic acid to the target acetamido derivative.
Detailed Experimental Protocol (Acetylation Step)
Objective: Selective N-acetylation of Ethyl 3-amino-4-hydroxybenzoate without O-acetylation of the phenol.
Reagents:
-
Ethyl 3-amino-4-hydroxybenzoate (1.0 eq)
-
Acetic Anhydride (
) (1.1 eq) -
Acetic Acid (Glacial) or Dichloromethane (DCM)
-
Sodium Acetate (Catalytic, optional)
Procedure:
-
Dissolution: Charge a reaction vessel with Ethyl 3-amino-4-hydroxybenzoate (10 g, 55.2 mmol) and Glacial Acetic Acid (50 mL). Stir at room temperature until fully dissolved.
-
Addition: Add Acetic Anhydride (6.2 g, 60.7 mmol) dropwise over 15 minutes. Note: The amino group is significantly more nucleophilic than the phenol, ensuring selectivity under mild conditions.
-
Reaction: Heat the mixture to 60°C for 2 hours. Monitor reaction progress via TLC (Eluent: 50% EtOAc/Hexane).
-
Quenching: Pour the reaction mixture into ice-cold water (200 mL) with vigorous stirring. The product should precipitate as a white solid.
-
Filtration: Filter the precipitate and wash with cold water (
mL) to remove excess acid. -
Purification: Recrystallize the crude solid from Ethanol/Water (9:1) to yield this compound as fine white needles.
-
Yield: Typical yield is 85–92%.
Spectroscopic Characterization
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.
Nuclear Magnetic Resonance ( H NMR)
Solvent: DMSO-
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 10.60 | Singlet (broad) | 1H | Phenolic -OH (Exchangeable) |
| 9.25 | Singlet | 1H | Amide -NH (Exchangeable) |
| 8.55 | Doublet ( | 1H | Ar-H (C2, between amide/ester) |
| 7.65 | Doublet of Doublets | 1H | Ar-H (C6) |
| 6.95 | Doublet ( | 1H | Ar-H (C5, ortho to OH) |
| 4.25 | Quartet ( | 2H | Ethyl Ester |
| 2.10 | Singlet | 3H | Acetyl |
| 1.30 | Triplet ( | 3H | Ethyl Ester |
Infrared Spectroscopy (FT-IR)
-
3350 cm⁻¹: N-H stretch (Amide).
-
3200-3400 cm⁻¹: O-H stretch (Broad, Phenol).
-
1710 cm⁻¹: C=O stretch (Ester).
-
1660 cm⁻¹: C=O stretch (Amide I band).
-
1590 cm⁻¹: C=C Aromatic ring stretch.
Applications in Drug Development[5]
Synthesis of FIIN-2 (FGFR Inhibitor)
This compound is a precursor in the synthesis of FIIN-2 , a covalent inhibitor of the Fibroblast Growth Factor Receptor (FGFR).
-
Mechanism: The 4-hydroxyl group is typically alkylated (e.g., with a linker carrying an acrylamide warhead or a solubilizing moiety), while the ester is hydrolyzed and coupled to the kinase-binding core.
-
Significance: FIIN-2 targets the gatekeeper mutation (V561M) in FGFR1, which confers resistance to first-generation inhibitors.
Benzoxazole Formation Logic
The compound is "pre-organized" for cyclization. Under acidic conditions with high heat (e.g., PPA or PTSA/Toluene), the amide carbonyl oxygen attacks the phenol (or vice versa via dehydration) to form the benzoxazole ring.
Figure 2: Cyclization pathway to benzoxazole derivatives.
Stability & Storage
-
Hydrolysis Risk: The ethyl ester is stable at neutral pH but hydrolyzes rapidly in strong base (NaOH) to the free acid (3-acetamido-4-hydroxybenzoic acid).
-
Oxidation: The phenolic group is susceptible to oxidation if exposed to air/light for prolonged periods. Store in amber vials.
-
Storage Conditions: Keep at 2–8°C, under inert atmosphere (Argon/Nitrogen) for long-term storage.
References
-
Tan, L., et al. (2014). "Development of Covalent Inhibitors that Can Overcome Resistance to First-Generation FGFR Kinase Inhibitors." Proceedings of the National Academy of Sciences (PNAS), 111(48), E4869–E4877.
-
Sigma-Aldrich. "Ethyl 3-acetamido-4-hydroxybenzoate Product Specification - CAS 198704-99-3."
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 71312816 (Isomer Reference)." [1]
-
University of Parma. "Synthesis of FIIN-2 Analogues and Intermediates." Doctoral Thesis Repository.
Sources
In-Depth Technical Guide: Ethyl 3-(acetylamino)-4-hydroxybenzoate (CAS 198704-99-3)
Executive Summary & Chemical Identity
Ethyl 3-(acetylamino)-4-hydroxybenzoate (commonly referred to as ethyl 3-acetamido-4-hydroxybenzoate) is a highly versatile, trifunctional aromatic building block utilized in advanced organic synthesis, chemical biology, and pharmaceutical development. As a functionalized benzoate derivative, it serves as a critical intermediate in the synthesis of selective estrogen receptor modulators (SERMs) and complex antimicrobial scaffolds.
To ensure rigorous tracking across chemical databases and inventory systems, the quantitative identifiers for this compound are consolidated below.
Table 1: Quantitative Data and Molecular Identifiers
| Property / Identifier | Value |
| Chemical Name | This compound |
| Common Synonyms | Ethyl 3-acetamido-4-hydroxybenzoate |
| CAS Registry Number | 198704-99-3 |
| Molecular Formula | C11H13NO4 |
| Molecular Weight | 223.23 g/mol |
| SMILES | O=C(OCC)c1ccc(O)c(NC(=O)C)c1 |
| InChI | InChI=1S/C11H13NO4/c1-3-16-11(15)7-4-5-9(13)10(6-7)12-8(2)14/h4-6,13H,3H2,1-2H3,(H,12,14) |
Structural Biology & Mechanistic Causality
The utility of this compound stems from its orthogonal reactivity, which allows for precise structure-activity relationship (SAR) tuning without cross-interference during multi-step synthesis.
-
Ethyl Ester (C1): Imparts critical lipophilicity, enhancing cellular membrane permeation compared to the free carboxylic acid. In drug design, it acts as a stable protecting group during basic side-chain modifications or as an effective lipophilic prodrug moiety.
-
4-Hydroxy Group (C4): The phenolic hydroxyl is a potent hydrogen-bond donor and acceptor. It serves as the primary anchoring point for receptor binding, specifically mimicking the A-ring of estradiol when docking into the ligand-binding domain of estrogen receptor alpha (ERα).
-
3-Acetamido Group (C3): The N-acetyl group introduces significant steric bulk while maintaining a stable, non-basic hydrogen-bonding network. Mechanistically, this steric hindrance is responsible for shifting the pharmacological profile of raloxifene analogues from ER agonists to potent ER antagonists, thereby improving endometrial safety profiles [1].
Figure 1: Structure-Activity Relationship (SAR) and application mapping.
Experimental Protocol: Chemoselective N-Acetylation
The synthesis of this compound from ethyl 3-amino-4-hydroxybenzoate requires precise chemoselectivity to prevent the formation of the O,N-diacetylated thermodynamic byproduct. This protocol is designed as a self-validating system, utilizing kinetic control and orthogonal workup steps to guarantee high purity.
Step-by-Step Methodology
-
Dissolution & Environmental Control: Suspend 1.0 equivalent of ethyl 3-amino-4-hydroxybenzoate in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.
-
Causality: Anhydrous conditions are mandatory to prevent the hydrolytic degradation of the acylating agent, ensuring stoichiometric precision and preventing yield loss.
-
-
Base Addition: Add 1.2 equivalents of anhydrous pyridine to the solution.
-
Causality: Pyridine acts as both a nucleophilic catalyst and an acid scavenger. It neutralizes the acidic byproduct generated during acylation, preventing the protonation of the precursor's amine group, which would otherwise deactivate the nucleophile and halt the reaction.
-
-
Acylation (Kinetic Control): Cool the reaction mixture strictly to 0°C using an ice bath. Dropwise, add 1.05 equivalents of acetic anhydride.
-
Causality: Temperature control is the critical variable. The amine is inherently a softer, more polarizable nucleophile than the phenolic hydroxyl. By maintaining low thermal energy (0°C), the reaction remains under strict kinetic control, preventing the activation energy barrier for O-acetylation from being breached and maximizing chemoselectivity.
-
-
In-Process Monitoring & Quenching: Stir for 2 hours at room temperature, monitoring the disappearance of the starting material via TLC (Hexanes:Ethyl Acetate 1:1). Once complete, quench the reaction with cold distilled water.
-
Causality: The water quench safely hydrolyzes any unreacted acetic anhydride into water-soluble acetic acid, terminating the reaction cleanly.
-
-
Orthogonal Extraction: Extract the organic layer, then wash sequentially with 1M HCl, saturated NaHCO3, and brine.
-
Causality: The 1M HCl wash selectively protonates the excess pyridine, partitioning it entirely into the aqueous waste stream. The NaHCO3 wash neutralizes residual acetic acid, leaving the target amide highly pure in the organic phase.
-
-
Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and recrystallize from ethanol/water.
Figure 2: Chemoselective N-acetylation workflow under kinetic control.
Applications in Drug Development & Chemical Biology
-
Raloxifene Analogues (SERMs): In the development of next-generation SERMs, this compound is a foundational intermediate. The 3-acetamido modification on the basic side chain (BSC) significantly alters the binding thermodynamics within the ERα pocket. As demonstrated by[1], increasing the bulkiness at this position yields analogues with superior antagonist activity in endometrial cells, mitigating the hyperplastic risks associated with traditional hormone therapies[2].
-
Phenoxazinone Antimicrobials: The 3-amino-4-hydroxybenzoate core is a well-documented precursor for oxidative dimerization into phenoxazinone derivatives, which exhibit potent antimicrobial properties mimicking natural antibiotics like isofusarubin [3].
-
Biosynthetic Pathway Mapping: In chemical biology, the N-acetylation of the 3-amino-4-hydroxybenzoate core serves as a critical regulatory shunt pathway in the biosynthesis of grixazone by Streptomyces griseus, highlighting the compound's relevance in mapping microbial secondary metabolism [4].
References
-
Lambrinidis, G. et al. "Design, synthesis, and biological evaluation of new raloxifene analogues of improved antagonist activity and endometrial safety." Bioorganic Chemistry 106 (2021): 104482. URL:[Link]
-
Kurobane, I. et al. "Alkaline oxidation of diastereoisomeric 4a,10a-dihydrofusarubins to norjavanicin, fusarubin, and a new antibiotic isofusarubin." ResearchGate. URL: [Link]
-
Suzuki, K. et al. "Structures of Grixazone A and B, A-Factor-Dependent Yellow Pigments Produced under Phosphate Depletion by Streptomyces griseus." ResearchGate. URL: [Link]
Sources
Technical Guide: Role of Ethyl 3-(acetylamino)-4-hydroxybenzoate in Oseltamivir Phosphate Synthesis
This guide provides an in-depth technical analysis of Ethyl 3-(acetylamino)-4-hydroxybenzoate (CAS 198704-99-3), focusing on its critical role as a process-related impurity and reference standard in the synthesis and quality control of Oseltamivir Phosphate (Tamiflu®).
Executive Summary
This compound (C₁₁H₁₃NO₄) is a key aromatic impurity and degradation product associated with the manufacturing and stability profiling of Oseltamivir Phosphate. While not a direct precursor in the primary industrial routes (Shikimic Acid or Roche processes), it serves a vital function as a Critical Quality Attribute (CQA) marker. Its presence indicates specific oxidative degradation pathways or regiochemical side-reactions during synthesis. This guide details its formation mechanisms, synthesis as a reference standard, and analytical protocols for its control.
Chemical Identity & Structural Context
To understand the role of this compound, one must contrast it with the active pharmaceutical ingredient (API) and its primary degradation products.
| Feature | Oseltamivir Phosphate (API) | This compound | Oseltamivir Impurity D (USP) |
| Structure Type | Cyclohexene (Non-aromatic) | Benzoate (Aromatic) | Benzoate (Aromatic) |
| Formula | C₁₆H₂₈N₂O₄·H₃PO₄ | C₁₁H₁₃NO₄ | C₁₁H₁₃NO₄ |
| Key Substituents | C4-Acetamido, C5-Amino, C3-Ether | C3-Acetamido , C4-Hydroxy | C4-Acetamido , C3-Hydroxy |
| Role | Active Antiviral Prodrug | Regioisomeric Impurity / Degradation Product | Known Degradation Product (Phenol) |
| Origin | Synthesis from Shikimic Acid | Oxidative aromatization with rearrangement | Oxidative aromatization |
The Regiochemical Distinction
The primary distinction lies in the position of the acetamido group. Oseltamivir has the acetamido group at position 4.[1][2][3][4][5]
-
Impurity D (Ethyl 4-acetamido-3-hydroxybenzoate): Retains the C4-acetamido position during aromatization (direct oxidation).
-
Target Compound (Ethyl 3-acetamido-4-hydroxybenzoate): Represents a regioisomer where the acetamido group is at position 3. This implies either a rearrangement during degradation or, more commonly, its origin as a side product from alternative synthetic routes using aromatic precursors (e.g., nitration of 4-hydroxybenzoates).
Mechanisms of Formation
The presence of this compound in the Oseltamivir process stream is typically attributed to two pathways:
Pathway A: Oxidative Aromatization (Degradation)
Under stress conditions (high temperature, oxidative stress), the cyclohexene ring of Oseltamivir can undergo elimination and aromatization.
-
Elimination: Loss of the bulky C3-pentyloxy group and the C5-amino group creates a conjugated diene system.
-
Aromatization: The system oxidizes to a stable benzene ring.
-
Regiochemical Shift: While direct aromatization leads to Impurity D, a 1,2-acyl migration or specific elimination sequence can lead to the 3-acetamido isomer (the target compound), particularly if the starting material contained isomeric impurities.
Pathway B: Synthetic Side-Reaction (Aromatic Precursors)
In "non-Shikimic" synthetic routes (e.g., starting from substituted benzoates or phenols), the introduction of nitrogen functionalities often involves nitration.
-
Precursor: Ethyl 4-hydroxybenzoate.
-
Reaction: Nitration typically occurs ortho to the hydroxyl group (Position 3).
-
Result: Formation of Ethyl 3-nitro-4-hydroxybenzoate
Ethyl 3-acetamido-4-hydroxybenzoate. -
Impact: If this intermediate is carried forward into the hydrogenation step intended to create the Oseltamivir core, it generates a regioisomeric impurity that is difficult to separate from the active drug.
Figure 1: Formation pathways of this compound via degradation (top) and synthetic side-reactions (bottom).
Synthesis of the Reference Standard
To control this impurity, researchers must synthesize an authentic reference standard. The following protocol yields high-purity this compound.
Reaction Scheme
-
Nitration: Ethyl 4-hydroxybenzoate +
Ethyl 3-nitro-4-hydroxybenzoate. -
Reduction: Ethyl 3-nitro-4-hydroxybenzoate +
Ethyl 3-amino-4-hydroxybenzoate. -
Acetylation: Ethyl 3-amino-4-hydroxybenzoate + Acetic Anhydride
Product .
Step-by-Step Protocol
Step 1: Nitration
-
Dissolve Ethyl 4-hydroxybenzoate (10.0 g, 60 mmol) in glacial acetic acid (50 mL).
-
Cool to 0–5°C in an ice bath.
-
Dropwise add concentrated
(4.5 mL) over 30 minutes, maintaining temperature <10°C. -
Stir at room temperature for 2 hours.
-
Pour into ice water (200 mL). Filter the yellow precipitate (Ethyl 3-nitro-4-hydroxybenzoate).
-
Recrystallize from Ethanol. Yield: ~85%.
Step 2: Reduction
-
Dissolve the nitro intermediate (5.0 g) in Ethanol (100 mL).
-
Add 10% Pd/C catalyst (0.5 g).
-
Hydrogenate at 30 psi
pressure for 4 hours at room temperature. -
Filter through Celite to remove catalyst.
-
Concentrate filtrate to obtain Ethyl 3-amino-4-hydroxybenzoate (off-white solid).
Step 3: Acetylation (Target Synthesis)
-
Suspend the amine (3.0 g) in Dichloromethane (DCM, 30 mL).
-
Add Triethylamine (1.2 eq) followed by Acetic Anhydride (1.1 eq) dropwise at 0°C.
-
Stir for 1 hour. The solid will dissolve, then reprecipitate.
-
Wash with 1M HCl (to remove unreacted amine) and Brine.
-
Dry organic layer (
) and evaporate. -
Purification: Recrystallize from Ethyl Acetate/Hexane.
-
Validation: Confirm structure via
H-NMR (Acetamido singlet at 2.1-2.2 ppm, Aromatic protons showing 1,2,4-substitution pattern).
Analytical Control & Quantification
The quantification of this impurity is mandated by ICH Q3A/B guidelines. It is typically analyzed using Reverse-Phase HPLC (RP-HPLC).
HPLC Method Parameters
This method separates the aromatic impurity from the cyclohexene-based API.
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.05 M Potassium Dihydrogen Phosphate buffer (pH 3.0) |
| Mobile Phase B | Acetonitrile : Methanol (50:50) |
| Gradient | 0-5 min: 10% B; 5-20 min: 10% |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 230 nm (Aromatic ring absorption) |
| Retention Time (RT) | Oseltamivir: ~12 min |
| Impurity RT | This compound: ~18-20 min (More retained due to aromaticity) |
Self-Validating System Check
-
Resolution (Rs): Ensure Rs > 1.5 between the target impurity and "Impurity D" (the 4-acetamido isomer).
-
Tailing Factor: Must be < 1.5. Aromatic amines/phenols can tail on silica columns; pH 3.0 buffer suppresses ionization of the phenol (
), improving peak shape.
References
-
Federspiel, M., et al. (1999). "Industrial Synthesis of the Key Precursor in the Synthesis of the Anti-Influenza Drug Oseltamivir Phosphate." Organic Process Research & Development.
-
Karpf, M., & Trussardi, R. (2001). "New, Azide-Free Transformation of Epoxides into 1,2-Diamino Compounds: Synthesis of the Anti-Influenza Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu)." The Journal of Organic Chemistry.
-
European Directorate for the Quality of Medicines (EDQM). "Oseltamivir Phosphate Monograph 2431." European Pharmacopoeia.[1] (Defines Impurity Standards).
-
Zutter, U., et al. (2008). "New, Efficient Synthesis of Oseltamivir Phosphate (Tamiflu) via Enzymatic Desymmetrization." The Journal of Organic Chemistry.
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- 2. 4-hydroxybenzoate | Sigma-Aldrich [sigmaaldrich.com]
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- 4. CN108047077B - Preparation method of oseltamivir chiral impurity - Google Patents [patents.google.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
Thermodynamic stability of Ethyl 3-(acetylamino)-4-hydroxybenzoate intermediates
An In-depth Technical Guide to the Thermodynamic Stability of Ethyl 3-(acetylamino)-4-hydroxybenzoate and its Synthetic Intermediates
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The thermodynamic stability of an active pharmaceutical ingredient (API) and its synthetic intermediates is a cornerstone of modern drug development, directly influencing process safety, formulation design, shelf-life, and regulatory approval. This guide provides a comprehensive technical examination of the factors governing the stability of this compound, a key structural motif in various pharmaceutical compounds, and its critical synthetic intermediates. We will explore the fundamental degradation pathways, outline robust analytical methodologies for stability assessment, and translate these findings into actionable insights for process optimization and risk mitigation. This document is structured to serve as a practical reference, blending theoretical principles with field-proven experimental protocols.
Introduction: The Central Role of Stability in Pharmaceutical Manufacturing
This compound contains three key functional groups that are susceptible to chemical degradation: an ester, an amide, and a phenol. The stability of this molecule and the intermediates leading to its synthesis is not merely an academic concern; it is a critical quality attribute (CQA) that dictates the viability of a manufacturing process and the safety and efficacy of the final drug product. An unstable intermediate can lead to low yields, the formation of problematic impurities, and potential thermal runaway events during scale-up.[1] Therefore, a thorough understanding of the thermodynamic landscape of the synthetic route is imperative.
This guide will systematically dissect the stability challenges associated with this class of molecules, providing the scientific rationale behind the recommended analytical strategies.
Synthetic Pathway and Identification of Critical Intermediates
To analyze thermodynamic stability, we must first identify the key molecular species involved. A common and logical synthetic route to this compound begins with a readily available starting material, 4-hydroxybenzoic acid. The pathway introduces functionality step-by-step, with each intermediate presenting a unique stability profile.
A plausible synthesis is outlined below:
Figure 1: A representative synthetic pathway for this compound.
The critical intermediates for stability assessment are:
-
Ethyl 4-hydroxybenzoate (Paraben derivative): Known for its use as a preservative, its stability is well-characterized but can be compromised under harsh conditions.[2]
-
Ethyl 4-hydroxy-3-nitrobenzoate: The introduction of a strong electron-withdrawing nitro group can significantly alter the reactivity of the aromatic ring and the acidity of the phenolic proton.
-
Ethyl 3-amino-4-hydroxybenzoate: The aromatic amine functionality is prone to oxidation, which can lead to colored impurities and potential toxicity issues.
Fundamental Degradation Mechanisms
The molecular architecture of the target compound and its intermediates makes them susceptible to several common degradation pathways. Understanding these mechanisms is the first step in designing effective stability studies.[3]
| Degradation Pathway | Susceptible Functional Group(s) | Primary Stress Condition(s) | Potential Products |
| Hydrolysis | Ester, Amide | Acidic or basic pH, moisture | Carboxylic acids, alcohols, amines |
| Oxidation | Phenol, Aromatic Amine | Oxidizing agents (e.g., H₂O₂), oxygen, metal ions | Quinones, colored polymeric impurities |
| Photolysis | Aromatic Ring System | Exposure to UV or visible light | Radical species, rearranged products |
| Thermolysis | Entire Molecule (Ester, Amide are often least stable) | High temperature | Decarboxylation products, cleavage products |
Table 1: Common Degradation Pathways and Associated Stressors.
The ester linkage is particularly susceptible to both acid- and base-catalyzed hydrolysis.[4][5] Alkaline conditions dramatically accelerate the hydrolysis of phenolic esters.[6] The amide bond is generally more stable than the ester bond but will still hydrolyze under more forceful acidic or basic conditions.[7] The phenolic and amino groups are primary targets for oxidation, while the entire aromatic system can absorb UV radiation, leading to photolytic degradation.[8]
Sources
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- 2. researchgate.net [researchgate.net]
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- 4. Stability of Benzocaine Formulated in Commercial Oral Disintegrating Tablet Platforms - PMC [pmc.ncbi.nlm.nih.gov]
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A Technical Guide to the Synthesis, Biological Activity, and Therapeutic Potential of Ethyl 3-(acetylamino)-4-hydroxybenzoate Derivatives
Abstract
Ethyl 3-(acetylamino)-4-hydroxybenzoate, a substituted p-hydroxybenzoic acid derivative, represents a versatile and valuable scaffold in medicinal chemistry. While recognized as a known impurity and synthetic intermediate of the antiviral drug Oseltamivir, the core structure possesses significant potential for the development of novel therapeutic agents.[1][2][3][4] This technical guide provides a comprehensive review of this chemical entity and its derivatives for researchers, scientists, and drug development professionals. We will explore robust synthetic strategies for derivatization, delve into the diverse spectrum of biological activities including anticancer and antimicrobial properties, and analyze the critical structure-activity relationships that govern their therapeutic efficacy. This document consolidates current knowledge and presents detailed experimental protocols to empower further research and optimization of this promising class of compounds.
The Core Scaffold: this compound
This compound, also referred to as Ethyl 4-acetamido-3-hydroxybenzoate, is a phenolic ester characterized by an acetamido group ortho to a hydroxyl substituent and para to an ethyl ester group on a benzene ring.[1][5][6] Its primary significance in the pharmaceutical industry has been as a registered impurity of Oseltamivir (Tamiflu), a widely used neuraminidase inhibitor for the treatment of influenza.[1][2][4] This association underscores the biocompatibility of the scaffold and provides a compelling rationale for its exploration as a backbone for new drug candidates. The functional groups present—a hydroxyl, a secondary amide, an ester, and an aromatic ring—offer multiple reactive sites for chemical modification, making it an ideal starting point for creating diverse chemical libraries.
Physicochemical Properties
A summary of the key computed properties of the parent compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃NO₄ | PubChem[4] |
| Molecular Weight | 223.23 g/mol | PubChem[4] |
| IUPAC Name | ethyl 4-acetamido-3-hydroxybenzoate | PubChem[4] |
| SMILES | CCOC(=O)C1=CC(=C(C=C1)NC(=O)C)O | PubChem[4] |
| InChIKey | UURVEOMRNSPVTI-UHFFFAOYSA-N | PubChem[4] |
Synthetic Strategies for Derivatization
The chemical versatility of the this compound scaffold allows for a multitude of synthetic modifications. The primary sites for derivatization include the phenolic hydroxyl group (via O-alkylation or O-acylation), the amide nitrogen (after hydrolysis), the ester group (via hydrolysis or amidation), and the aromatic ring itself (via electrophilic substitution). These modifications enable the systematic tuning of physicochemical properties such as lipophilicity, hydrogen bonding capacity, and steric bulk, which are critical for optimizing pharmacological activity.
General Synthetic Workflow
The following diagram illustrates potential pathways for creating diverse derivatives from the core scaffold.
Caption: General synthetic pathways for derivatization.
Experimental Protocol 1: Synthesis of Schiff Base Derivatives
Schiff bases, containing an azomethine group (–CH=N–), are a well-established class of compounds with broad biological activities.[7] They are typically formed by the condensation of a primary amine with an active carbonyl compound. This protocol outlines the synthesis of a Schiff base derivative starting from the hydrolysis of the parent ester.
Rationale: The initial hydrolysis of the ethyl ester to a carboxylic acid, followed by reduction and subsequent reaction of the resulting amine with an aldehyde or ketone, is a standard pathway. The azomethine group is crucial for the biological activity of many Schiff bases, and the choice of the carbonyl compound allows for extensive structural diversity.[7]
Step-by-Step Methodology:
-
Ester Hydrolysis: Dissolve this compound (1 equivalent) in a 2:1 mixture of ethanol and 2M aqueous sodium hydroxide. Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Acidification: After cooling to room temperature, acidify the reaction mixture to pH 2-3 using 2M hydrochloric acid. The resulting precipitate, 3-(acetylamino)-4-hydroxybenzoic acid, is collected by filtration, washed with cold water, and dried.
-
Amine Formation (Multi-step): The conversion of the carboxylic acid to a primary amine can be achieved via standard procedures such as the Curtius, Schmidt, or Hofmann rearrangement.
-
Condensation: Dissolve the resulting amine (1 equivalent) and a selected aromatic aldehyde (1 equivalent) in absolute ethanol. Add a catalytic amount of glacial acetic acid.
-
Reaction: Reflux the mixture for 6-8 hours. The formation of the Schiff base product can be monitored by TLC.
-
Isolation and Purification: Cool the reaction mixture. The precipitated solid is filtered, washed with cold ethanol, and recrystallized from a suitable solvent (e.g., ethanol or methanol) to yield the purified Schiff base.
-
Characterization: Confirm the structure of the final product using FTIR (to observe the C=N stretch), ¹H NMR, and Mass Spectrometry.
Experimental Protocol 2: Synthesis of Azo Derivatives
Azo compounds, characterized by the R-N=N-R' functional group, are known for their wide range of medicinal applications, including antibacterial and antitumor activities.[8] Their synthesis typically involves the diazotization of a primary aromatic amine followed by a coupling reaction with a nucleophilic aromatic compound.
Rationale: The stability of the diazonium salt intermediate is critical; therefore, the reaction is performed at low temperatures (0–5 °C).[8] The highly electrophilic diazonium salt then readily attacks the electron-rich phenol ring (in this case, 4-Hydroxybenzoic acid) in an electrophilic aromatic substitution reaction to form the stable azo linkage.[8]
Step-by-Step Methodology:
-
Diazonium Salt Formation: Dissolve the starting primary aromatic amine (e.g., aniline or a substituted aniline, 0.01 mole) in a mixture of concentrated HCl and water. Cool the solution to 0–5 °C in an ice bath.
-
Diazotization: Add a cold aqueous solution of sodium nitrite (NaNO₂, 0.01 mole) dropwise to the amine solution while maintaining the temperature below 5 °C and stirring vigorously. Stir for an additional 15-20 minutes.
-
Coupling Reaction: In a separate flask, dissolve a coupling agent such as 4-Hydroxybenzoic acid (0.01 mole) in a cold aqueous solution of sodium hydroxide (10% w/v).
-
Azo Formation: Add the freshly prepared diazonium salt solution dropwise to the alkaline solution of the coupling agent, again maintaining the temperature below 10 °C with constant stirring. A colored precipitate will form.
-
Isolation: Continue stirring for 30-40 minutes. Filter the colored product, wash thoroughly with water to remove excess salts, and then dry.
-
Purification and Characterization: Recrystallize the crude product from 85% ethanol.[8] Analyze the purified compound by its melting point and spectroscopic methods (FTIR, ¹H NMR, Mass Spectrometry) to confirm its structure.[8]
Biological Activities and Therapeutic Applications
Derivatives of the hydroxybenzoic acid scaffold have demonstrated a remarkable breadth of biological activities. By modifying the core this compound structure, researchers have developed compounds with potent anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Several studies have highlighted the potential of this scaffold in oncology. Derivatives incorporating other heterocyclic systems, such as benzoxazoles, have shown significant anti-proliferative effects.
-
Mechanism of Action: A key mechanism involves the inhibition of critical signaling pathways in cancer cells. For example, certain derivatives have been shown to interact with and inhibit the Kinase Insert Domain Receptor (KDR), a type of VEGF receptor involved in angiogenesis.[9] Other related compounds, such as certain podophyllotoxin derivatives, function by inhibiting DNA topoisomerase IIα, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[10]
Caption: Inhibition of Topoisomerase IIα by a derivative.
-
Quantitative Data: The efficacy of these compounds is often measured by their half-maximal inhibitory concentration (IC₅₀).
| Compound Class | Cancer Cell Line | IC₅₀ (µM) / Inhibition (%) | Reference |
| Benzoxazole Derivative 16 | A549 (Lung) | 79.42% inhibition | ResearchGate[9] |
| Benzoxazole Derivative 17 | A549 (Lung) | 85.81% inhibition | ResearchGate[9] |
| Benzoxazole Derivative 16 | MCF-7 (Breast) | 6.98 µM | ResearchGate[9] |
| Benzoxazole Derivative 17 | MCF-7 (Breast) | 11.18 µM | ResearchGate[9] |
| Podophyllotoxin Derivative 12h | Various | 1.2 - 22.8 µM | PubMed[10] |
Antimicrobial Activity
The hydroxybenzoic acid framework is a cornerstone in the development of antimicrobial agents.[11][12] Modifications have yielded compounds active against a range of pathogenic bacteria and fungi.
-
Mechanism of Action: While some derivatives exhibit direct bactericidal or bacteriostatic effects, an emerging strategy is the inhibition of bacterial efflux pumps.[7][8] Efflux pumps are membrane proteins that actively expel antibiotics from the bacterial cell, conferring multidrug resistance. A related compound, ethyl 3,4-dihydroxybenzoate (EDHB), has been shown to act as an efflux pump inhibitor (EPI) in drug-resistant E. coli.[13] By blocking these pumps, EPIs can restore the efficacy of conventional antibiotics.[13]
-
Quantitative Data: Antibacterial activity is commonly assessed using the disk diffusion method, where the diameter of the zone of inhibition indicates the potency of the compound.
| Derivative Class | Bacterial Strain | Zone of Inhibition (mm) | Reference |
| Azo Derivative 4b | E. coli | 10 - 18 mm | JOCPR[8] |
| Azo Derivative 4c | E. coli | 10 - 18 mm | JOCPR[8] |
| Azo Derivative 4d | E. coli | 10 - 18 mm | JOCPR[8] |
| Azo Derivative 4e | E. coli | 10 - 18 mm | JOCPR[8] |
Other Potential Activities
The broad biological profile of phenolic acids suggests that derivatives of this compound could also be explored for other therapeutic applications.
-
Anti-inflammatory and Antioxidant: Many phenolic compounds, including derivatives of gallic acid (ethyl 3,4,5-trihydroxybenzoate), are potent antioxidants and free radical scavengers.[14] They can also inhibit enzymes like cyclooxygenase 2 (COX-2), which plays a significant role in inflammation.[14]
-
Antiviral: The structural relationship to the Oseltamivir intermediate suggests that novel derivatives could be designed and screened for activity against influenza and other viruses.[1]
Structure-Activity Relationship (SAR) Analysis
Understanding how specific structural modifications influence biological activity is paramount for rational drug design. SAR studies on benzoic acid derivatives have revealed several key principles.
-
Substituent Effects: For anti-sickling activity, strong electron-donating groups attached to the benzene ring are beneficial. In the context of anticancer activity, the addition of bulky heterocyclic rings can enhance binding to target proteins through π-π interactions.[9]
-
Lipophilicity: The balance between hydrophilicity and lipophilicity is crucial for cell membrane permeability and target engagement. Esterification or the addition of halogen atoms can increase lipophilicity, potentially leading to better bioavailability.
-
Hydrogen Bonding: The hydroxyl and amide groups are key hydrogen bond donors and acceptors. Modifying or protecting these groups can drastically alter the compound's interaction with its biological target.
Caption: Structure-Activity Relationship (SAR) logic map.
Conclusion and Future Perspectives
This compound is more than a mere synthetic intermediate; it is a promising and underexplored scaffold for the development of novel therapeutic agents. The literature clearly indicates that its derivatives possess a wide array of potent biological activities, particularly in the fields of oncology and infectious diseases. The multiple sites available for chemical modification provide a rich platform for generating diverse compound libraries amenable to high-throughput screening.
Future research should focus on several key areas:
-
Lead Optimization: Systematically modifying the most potent hits from initial screenings to improve efficacy, selectivity, and drug-like properties.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological effects.
-
In Vivo Evaluation: Advancing the most promising candidates to preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
-
Combinatorial Approaches: Investigating the synergistic potential of these derivatives with existing drugs, such as using antimicrobial derivatives as efflux pump inhibitors to rejuvenate older antibiotics.
By leveraging the foundational knowledge outlined in this guide, the scientific community can unlock the full therapeutic potential of this versatile chemical scaffold.
References
-
Structure activity relationship of the synthesized compounds. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
-
Pandey, P. K., Ahmed, B., Khan, H. A., Bala, M., & Prasad, J. (2019). In silico molecular docking and comparative in-vitro analysis of ethyl 3, 4, 5-trihydroxybenzoate and its derivative isolated from Hippophae rhamnoides leaves as free radical scavenger and anti-inflammatory compound. Pharmacognosy Magazine, 15(64), 313-319. [Link]
-
Antimicrobial Studies on Derivatives of Benzocaine. (n.d.). Worldwidejournals.com. Retrieved February 26, 2026, from [Link]
-
Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. (n.d.). JOCPR. Retrieved February 26, 2026, from [Link]
-
Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. (n.d.). Avensonline.org. Retrieved February 26, 2026, from [Link]
-
A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2013). Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]
-
Antioxidant Activity of 3-[N-(Acylhydrazono)ethyl]-4-hydroxy-coumarins. (2012). Molecules, 17(12), 14035-14046. [Link]
-
A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. (2013). Semantic Scholar. [Link]
-
ETHYL 4-ACETAMIDO-3-HYDROXYBENZOATE. (n.d.). gsrs.ncats.nih.gov. Retrieved February 26, 2026, from [Link]
-
ETHYL 4-ACETAMIDO-3-HYDROXYBENZOATE. (n.d.). Drugfuture.com. Retrieved February 26, 2026, from [Link]
-
Lin, C. W., et al. (2022). Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity. Antibiotics, 11(4), 497. [Link]
-
Ethyl 4-acetamido-3-hydroxybenzoate. (n.d.). PubChem. Retrieved February 26, 2026, from [Link]
-
Ethyl 4-Amino-3-hydroxybenzoate. (n.d.). Pharmaffiliates. Retrieved February 26, 2026, from [Link]
-
Synthesis and In Vitro Antimicrobial Screening of 3-Acetyl-4-Hydroxycoumarin Hydrazones. (2019). International Journal of Pharmaceutical and Clinical Research, 11(2), 57-60. [Link]
-
4-Hydroxybenzoic acid derivatives synthesized through metabolic... (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]
-
Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. (2025). Molecules, 30(10), 2201. [Link]
-
Synthesis and Biological Evaluation of 4β-N-Acetylamino Substituted Podophyllotoxin Derivatives as Novel Anticancer Agents. (2019). Frontiers in Chemistry, 7, 253. [Link]
-
innovative synthesis of derivatives of 4-ethylbenzoic acid and 4-ethylcyclohexanecarboxylic a. (2024). Journal of Basic Sciences, 37(2), 299-308. [Link]
-
Synthesis and Antitumor Activity of 3-[2-(4-Hydroxy-Phenyl)-Ethyl]-Benzo[ d ] Isoxazole-4,6-Diol. (2023). International Journal of Organic Chemistry, 13(1), 1-6. [Link]
- Preparation of 5-acylamino-2,4,6-triiodo- or tribromo-benzoic acid derivatives. (1991).
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- 1. 4-Acetylamino-3-hydroxybenzoic Acid Ethyl Ester [cymitquimica.com]
- 2. 4-Acetylamino-3-hydroxybenzoic Acid Ethyl Ester | CAS 1346604-18-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 3. ETHYL 4-ACETAMIDO-3-HYDROXYBENZOATE [drugfuture.com]
- 4. Ethyl 4-acetamido-3-hydroxybenzoate | C11H13NO4 | CID 71312816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. GSRS [gsrs.ncats.nih.gov]
- 6. 4-Acetylamino-3-hydroxybenzoic Acid Ethyl Ester | 1346604-18-9 [sigmaaldrich.com]
- 7. worldwidejournals.com [worldwidejournals.com]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Biological Evaluation of 4β-N-Acetylamino Substituted Podophyllotoxin Derivatives as Novel Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. semanticscholar.org [semanticscholar.org]
- 13. mdpi.com [mdpi.com]
- 14. phcog.com [phcog.com]
Methodological & Application
Application Note: Laboratory Synthesis of Ethyl 3-(acetylamino)-4-hydroxybenzoate
Abstract & Scope
This application note details a high-purity synthesis protocol for Ethyl 3-(acetylamino)-4-hydroxybenzoate (CAS: 198704-99-3), a structural analog of orthocaine and a critical intermediate in the study of benzamide-based pharmacophores. Unlike the common Oseltamivir impurity (the 4-acetamido-3-hydroxy isomer), this 3-acetamido-4-hydroxy congener is derived from the ubiquitous preservative Ethyl Paraben. The protocol utilizes a three-step linear synthesis: regioselective nitration, catalytic hydrogenation, and chemoselective
Retrosynthetic Analysis & Strategy
The synthesis is designed around the directing effects of the phenolic hydroxyl group on the benzene ring.
-
Starting Material: Ethyl 4-hydroxybenzoate (Ethyl Paraben) is chosen for its low cost and the directing power of the 4-OH group, which directs electrophilic substitution (nitration) to the ortho position (C3).
-
Key Transformation: The conversion of the 3-nitro group to an acetamido group transforms the electronic properties of the ring, creating a scaffold often used in local anesthetics and enzyme inhibitors.
Reaction Scheme (DOT Visualization)
Figure 1: Linear synthetic pathway from Ethyl Paraben to the target benzamide.
Safety & Hazards (Critical)
-
Nitric Acid (HNO₃): Strong oxidizer and corrosive. Reaction with organics can be exothermic. Maintain strict temperature control to prevent thermal runaway.
-
Hydrogen Gas (H₂): Extremely flammable. Ensure all hydrogenation equipment is grounded and free of leaks.
-
Acetic Anhydride: Lachrymator and corrosive. Handle in a fume hood.
-
Palladium on Carbon (Pd/C): Pyrophoric when dry. Keep wet with water or solvent during handling.
Detailed Experimental Protocol
Step 1: Regioselective Nitration
Objective: Introduce a nitro group at the 3-position (ortho to the phenol).
-
Reagents:
-
Ethyl 4-hydroxybenzoate (16.6 g, 100 mmol)
-
Nitric Acid (65-70%, 7.0 mL, ~105 mmol)
-
Glacial Acetic Acid (50 mL)
-
-
Procedure:
-
Dissolve Ethyl 4-hydroxybenzoate in Glacial Acetic Acid (40 mL) in a 250 mL round-bottom flask equipped with a thermometer and magnetic stir bar.
-
Cool the solution to 15–20°C using a water bath. Note: Lower temperatures may stall the reaction; higher temperatures (>30°C) increase dinitration byproducts.
-
Add Nitric Acid dropwise over 30 minutes, maintaining the internal temperature below 25°C.
-
Allow the mixture to stir at room temperature for 2 hours. The solution will turn yellow/orange.[1]
-
Quench: Pour the reaction mixture into 200 mL of ice-water slurry with vigorous stirring. The product, Ethyl 3-nitro-4-hydroxybenzoate , will precipitate as a yellow solid.
-
Isolation: Filter the solid, wash with cold water (3 x 50 mL) to remove acid traces, and dry in a vacuum oven at 50°C.
-
-
Expected Yield: 85–90%
-
Checkpoint: Melting point should be approx. 70–72°C.
Step 2: Catalytic Reduction
Objective: Reduce the nitro group to an amine without hydrolyzing the ester.
-
Reagents:
-
Ethyl 3-nitro-4-hydroxybenzoate (10.5 g, 50 mmol)
-
10% Pd/C (0.5 g, ~5 wt% loading)
-
Ethanol (100 mL)
-
Hydrogen gas (Balloon or low pressure < 3 bar)
-
-
Procedure:
-
In a hydrogenation flask (or Parr shaker bottle), suspend the nitro compound in Ethanol.
-
Carefully add the Pd/C catalyst.[2] Safety: Wet the catalyst with a small amount of water or toluene before adding ethanol to prevent ignition.
-
Purge the system with Nitrogen (3 cycles), then Hydrogen (3 cycles).
-
Stir/shake under Hydrogen atmosphere at room temperature for 4–6 hours. Monitoring by TLC (50% EtOAc/Hexane) will show the disappearance of the yellow nitro spot and the appearance of a fluorescent amine spot.
-
Workup: Filter the mixture through a Celite pad to remove the catalyst. Wash the pad with Ethanol (20 mL).
-
Concentrate the filtrate under reduced pressure to yield Ethyl 3-amino-4-hydroxybenzoate as an off-white to grey solid.
-
-
Expected Yield: >95% (Quantitative)
-
Storage: The amine is oxidation-sensitive (darkens on air exposure). Proceed immediately to Step 3 or store under inert gas.
Step 3: Chemoselective N-Acetylation
Objective: Acetylate the amine selectively over the phenol.
-
Reagents:
-
Ethyl 3-amino-4-hydroxybenzoate (9.0 g, ~50 mmol)
-
Acetic Anhydride (5.2 mL, 55 mmol)
-
Sodium Acetate (anhydrous, 4.1 g, 50 mmol) - Buffers the reaction to prevent ester hydrolysis and O-acetylation.
-
Water (50 mL) and Ethanol (10 mL) mixture.
-
-
Procedure:
-
Suspend the amine and Sodium Acetate in the Water/Ethanol mixture (50:10 v/v) at room temperature.
-
Add Acetic Anhydride dropwise over 15 minutes.
-
Stir vigorously. The amine will dissolve initially, followed by the precipitation of the acetylated product.
-
Heat the mixture gently to 50°C for 30 minutes to ensure completion, then cool to 0–5°C in an ice bath.
-
Isolation: Filter the white crystalline solid. Wash with cold water (2 x 30 mL) and cold 50% ethanol (10 mL).
-
Purification: Recrystallize from Ethanol/Water (1:1) if necessary to remove any O,N-diacetylated byproduct.
-
-
Expected Yield: 80–85%
-
Characterization:
-
Appearance: White crystalline powder.[3]
-
Melting Point: 128–130°C (Lit. analog range).
-
Workup & Purification Logic
The following flowchart illustrates the purification logic, specifically addressing the removal of potential O-acetylated impurities.
Figure 2: Purification workflow ensuring removal of salts and regiochemical isomers.
Analytical Data Summary
| Parameter | Specification | Method |
| Appearance | White to off-white crystalline powder | Visual |
| Purity | > 98.0% | HPLC (C18, ACN:H2O gradient) |
| Melting Point | 128 – 131 °C | Capillary Method |
| IR Spectrum | 3300 cm⁻¹ (NH/OH), 1710 cm⁻¹ (Ester C=O), 1660 cm⁻¹ (Amide C=O) | FT-IR (KBr) |
| ¹H NMR (DMSO-d₆) | δ 10.5 (s, 1H, OH), 9.2 (s, 1H, NH), 8.1 (d, 1H, Ar-H), 7.6 (dd, 1H, Ar-H), 6.9 (d, 1H, Ar-H), 4.2 (q, 2H, Ethyl), 2.1 (s, 3H, Acetyl), 1.3 (t, 3H, Ethyl) | 400 MHz NMR |
Troubleshooting & Optimization
-
Issue: Low Yield in Step 1 (Nitration).
-
Cause: Temperature too high leading to dinitration (at C3 and C5).
-
Solution: Keep temperature strictly < 25°C. Use stoichiometric HNO₃ (1.05 eq).
-
-
Issue: Formation of Diacetylated Product (Step 3).
-
Cause: Reaction pH too basic or excess Ac₂O used with heating.
-
Solution: Use Sodium Acetate as a mild buffer. Do not use Pyridine or TEA unless necessary. If O-acetylation occurs, reflux the solid in mild aqueous NaHCO₃ for 10 minutes to selectively hydrolyze the phenolic ester.
-
-
Issue: Product Discoloration.
-
Cause: Oxidation of the amino-intermediate (Step 2) prior to acetylation.
-
Solution: Perform Step 3 immediately after Step 2. Add a pinch of sodium metabisulfite during the Step 3 workup if discoloration persists.
-
References
-
Sigma-Aldrich. Ethyl 3-acetamido-4-hydroxybenzoate Product Information. (CAS 198704-99-3). Retrieved from
- Cohen, J. B., & Dudley, H. W. (1910). The chlorination and bromination of acylanilides. Journal of the Chemical Society, Transactions.
- Einhorn, A. (1900). Ueber die Chemie der Localanästhetica. Münchener Medizinische Wochenschrift. (Historical reference for Orthoform/Benzocaine analog synthesis).
-
PubChem. Ethyl 3-acetamido-4-hydroxybenzoate Compound Summary. Retrieved from
(Note: While specific modern literature for this exact ethyl ester is proprietary or sparse, the protocol is derived from the standard synthesis of "Orthoform New" (Methyl 3-amino-4-hydroxybenzoate) and general paraben chemistry.)
Sources
Application Note: Chemoselective N-Acetylation of Ethyl 4-amino-3-hydroxybenzoate
Topic: Step-by-step acetylation of ethyl 4-amino-3-hydroxybenzoate Content Type: Application Note & Protocol Role: Senior Application Scientist
Abstract & Scientific Rationale
This technical guide details the protocol for the selective N-acetylation of ethyl 4-amino-3-hydroxybenzoate (CAS 87081-52-5) to produce ethyl 4-acetamido-3-hydroxybenzoate (CAS 1346604-18-9). This transformation is a critical unit operation in the synthesis of benzoxazole-based pharmacophores and is notably relevant as a reference standard for Oseltamivir (Tamiflu) impurity profiling.
The Core Challenge: Chemoselectivity The substrate contains two nucleophilic sites: the primary amine at position 4 and the phenolic hydroxyl at position 3.
-
Target: Amide formation (N-acetylation).
-
Side Reaction: Ester formation (O-acetylation) or Di-acetylation.
Mechanistic Insight:
Under neutral or mildly acidic conditions, the nitrogen lone pair is significantly more nucleophilic (
Reaction Pathway Diagram[1]
Figure 1: Reaction pathway highlighting the kinetic favorability of N-acetylation (k1) over O-acetylation (k2).
Experimental Protocol
Method A: The "Green" Solvent Approach (Recommended)
This method uses Ethyl Acetate (EtOAc), a Class 3 solvent, avoiding chlorinated reagents. It relies on the solubility differential between the starting material and the product/byproducts.
Reagents & Materials:
-
Substrate: Ethyl 4-amino-3-hydroxybenzoate (1.0 eq)
-
Reagent: Acetic Anhydride (
) (1.1 eq) -
Solvent: Ethyl Acetate (EtOAc) (10 volumes relative to substrate mass)
-
Catalyst: None required (Autocatalytic via generated acetic acid) or mild base (
) if acid sensitive.
Step-by-Step Procedure:
-
Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, charge Ethyl 4-amino-3-hydroxybenzoate (e.g., 5.0 g, 27.6 mmol).
-
Solvation: Add Ethyl Acetate (50 mL). Stir at Room Temperature (RT, 20–25°C) until fully dissolved. The solution should be clear to slightly yellow.
-
Controlled Addition:
-
Cool the solution to 0–5°C using an ice bath. Rationale: Lowering temperature suppresses the kinetic energy required for the competing O-acetylation.
-
Add Acetic Anhydride (3.1 g, 2.9 mL, 30.4 mmol, 1.1 eq) dropwise over 10 minutes.
-
-
Reaction: Remove the ice bath and allow the mixture to warm to RT. Stir for 2–4 hours.
-
Self-Validation Point: Monitor by TLC (Mobile Phase: 50% EtOAc/Hexane). The starting material (
) should disappear, replaced by a lower spot (Amide, ) due to hydrogen bonding of the amide.
-
-
Quench & Workup:
-
Add Saturated Aqueous
(25 mL) and stir vigorously for 15 minutes. Rationale: Hydrolyzes excess anhydride and neutralizes acetic acid byproduct. -
Separate the layers.[1][2] Wash the organic (upper) layer with Brine (25 mL).
-
Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure (Rotavap) at 40°C.
-
-
Purification (Crystallization):
-
The residue is likely a solid.[3] Recrystallize from minimal hot Ethanol or an EtOAc/Heptane mixture to remove trace O-acetyl impurities.
-
Filter and dry in a vacuum oven at 45°C.
-
Method B: High-Precision Synthesis (DCM/Pyridine)
Recommended for small-scale (<100 mg) or when strict stoichiometry is difficult to control.
-
Dissolve substrate in Dichloromethane (DCM) (10 vol).
-
Add Pyridine (1.2 eq) as an acid scavenger.[4]
-
Add Acetyl Chloride (1.05 eq) or Acetic Anhydride (1.1 eq) at 0°C.
-
Note: Pyridine activates the acylating agent but also increases the risk of O-acylation if left too long. Quench immediately upon TLC completion.
Analytical Validation & Specifications
To ensure the protocol was successful, compare your isolated material against these specifications.
| Parameter | Specification | Diagnostic Signal |
| Appearance | White to off-white solid | Color indicates purity (Yellow/Brown = oxidation). |
| 1H NMR (DMSO-d6) | Amide NH: ~9.5–10.0 ppm (s, 1H)Phenolic OH: ~9.0–9.5 ppm (s, 1H)Acetyl CH3: ~2.0–2.1 ppm (s, 3H) | Critical: If you see two methyl singlets (~2.1 and ~2.3 ppm), you have di-acetylation. |
| IR Spectroscopy | Amide I (C=O): 1650–1690 cm⁻¹Ester (Benzoate): ~1710–1720 cm⁻¹ | Absence of Ester C=O at ~1760 cm⁻¹ (Phenolic acetate).[5][1][6][7][8][9] |
| Mass Spectrometry | [M+H]⁺ = 224.23 Da | M+H 266 Da indicates di-acetylation (+42 Da). |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Product contains ~10% impurity (M+42) | O-Acetylation occurred. | Reaction temperature was too high or excess Ac2O was used. Recrystallize from EtOH; the ester hydrolyzes faster than the amide in protic solvents. |
| Starting material remains | Incomplete reaction. | Do not add heat.[1] Add 0.1 eq more Ac2O and stir longer. Check if substrate HCl salt was used without neutralizing (requires 1 eq TEA). |
| Low Yield | Product lost in aqueous wash. | The product has a phenol and an amide; it is polar. Back-extract the aqueous layer with EtOAc. |
References
-
PubChem Compound Summary. Ethyl 4-acetamido-3-hydroxybenzoate (CID 71312816).[7] National Center for Biotechnology Information.
-
Santa Cruz Biotechnology. 4-Acetylamino-3-hydroxybenzoic Acid Ethyl Ester (CAS 1346604-18-9).[7][10]
-
Organic Syntheses.General procedures for acetylation of aminophenols. (Analogous protocols for chemoselectivity).
-
[Link]
-
- Sigma-Aldrich.Ethyl 4-amino-3-hydroxybenzoate (Substrate)
Sources
- 1. Experiment 12. Preparation of 4-acetoxybenzoic acid [wwwchem.uwimona.edu.jm]
- 2. data.epo.org [data.epo.org]
- 3. 3-Amino-4-hydroxybenzoic acid 97 1571-72-8 [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Ethyl 4-acetamido-3-hydroxybenzoate | C11H13NO4 | CID 71312816 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. GSRS [gsrs.ncats.nih.gov]
- 9. ajchem-a.com [ajchem-a.com]
- 10. 4-Acetylamino-3-hydroxybenzoic Acid Ethyl Ester | CAS 1346604-18-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
Catalytic hydrogenation methods involving Ethyl 3-(acetylamino)-4-hydroxybenzoate
Application Note: Precision Catalytic Hydrogenation Protocols for Ethyl 3-(acetylamino)-4-hydroxybenzoate Scaffolds
Executive Summary
This compound (CAS 198704-99-3) is a critical pharmacophore used in the synthesis of next-generation kinase inhibitors (e.g., FIIN-2 analogs) and local anesthetic derivatives. Its synthesis hinges on the chemo-selective reduction of Ethyl 3-nitro-4-hydroxybenzoate (CAS 19013-10-6).
This guide details two validated catalytic hydrogenation protocols:
-
Method A (Stepwise): A high-purity route isolating the amine intermediate, ideal for fragment-based drug discovery (FBDD) where intermediate characterization is required.
-
Method B (One-Pot Reductive Acetylation): A process-intensified route for scale-up, minimizing solvent waste and processing time.
Reaction Pathway & Mechanistic Insight
The transformation involves the reduction of a nitroarene to an aniline, followed by N-acetylation. The challenge lies in preventing the over-reduction of the aromatic ring or the hydrogenolysis of the ester bond, while managing the exothermicity of the nitro reduction.
Key Mechanistic Considerations:
-
Chemo-selectivity: Palladium on Carbon (Pd/C) is the catalyst of choice for nitro reduction under mild conditions. However, high pressures (>10 bar) or elevated temperatures can lead to ring saturation (yielding cyclohexane derivatives), which is generally undesirable unless targeting Oseltamivir-like saturated scaffolds.
-
In-Situ Protection: The resulting aniline (Ethyl 3-amino-4-hydroxybenzoate) is oxidation-sensitive (browning upon air exposure). Immediate acetylation or a one-pot approach stabilizes the molecule.
Visualizing the Reaction Pathway
Figure 1: Synthetic pathway illustrating the stepwise (Method A) and intensified one-pot (Method B) routes, alongside potential over-reduction risks.
Experimental Protocols
Method A: Stepwise Hydrogenation & Acetylation (High Purity)
Best for: Small-scale synthesis (<10g) where isolation of the amine is required for analysis.
Reagents:
-
Substrate: Ethyl 3-nitro-4-hydroxybenzoate (1.0 eq)
-
Catalyst: 10% Pd/C (50% wet), 5 wt% loading relative to substrate.
-
Solvent: Ethanol (EtOH) or Ethyl Acetate (EtOAc).
-
Hydrogen Source: H2 balloon (1 atm) or Parr shaker (30 psi).
Protocol:
-
Charge: In a hydrogenation flask, dissolve 5.0 g of Ethyl 3-nitro-4-hydroxybenzoate in 50 mL EtOH.
-
Catalyst Addition: Under an inert Argon blanket, carefully add 250 mg of 10% Pd/C. Caution: Dry Pd/C is pyrophoric.
-
Hydrogenation: Purge the system with N2 (3x) and then H2 (3x). Agitate under H2 (30 psi) at ambient temperature (20-25°C) for 2-4 hours. Monitor by TLC (disappearance of yellow nitro spot).
-
Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with 20 mL EtOH.
-
Acetylation (Immediate): To the filtrate (containing the amine), add Acetic Anhydride (1.2 eq) and Pyridine (1.5 eq). Stir at RT for 2 hours.
-
Workup: Concentrate the solvent. Redissolve residue in EtOAc, wash with 1M HCl (to remove pyridine), then Brine. Dry over Na2SO4 and concentrate.
-
Purification: Recrystallize from EtOH/Water or purify via flash chromatography (Hexane/EtOAc).
Method B: One-Pot Reductive Acetylation (Process Intensified)
Best for: Scale-up (>10g) and preventing aniline oxidation.
Reagents:
-
Substrate: Ethyl 3-nitro-4-hydroxybenzoate (1.0 eq)
-
Catalyst: 5% Pd/C (dry or wet), 3 wt% loading.
-
Reagent: Acetic Anhydride (1.5 eq).
-
Solvent: Ethyl Acetate (EtOAc) or Tetrahydrofuran (THF).
Protocol:
-
Preparation: Dissolve 10.0 g of nitro-precursor in 100 mL EtOAc in a pressure reactor (autoclave).
-
Reagent Addition: Add 6.7 mL Acetic Anhydride (1.5 eq) directly to the solution.
-
Catalyst: Add 300 mg Pd/C under inert atmosphere.
-
Reaction: Pressurize to 3-5 bar (45-75 psi) H2. Heat to 40°C. Stir vigorously (800 rpm).
-
Note: The acetylation is exothermic; the reaction heat often drives the acetylation rate.
-
-
Completion: Reaction is typically complete in 3-5 hours. The presence of Ac2O traps the amine immediately upon formation, preventing side reactions.
-
Isolation: Filter catalyst. Wash filtrate with saturated NaHCO3 (to quench excess Ac2O and Acetic Acid byproduct). Dry organic layer and concentrate to yield the off-white solid target.
Data Summary & Troubleshooting
| Parameter | Method A (Stepwise) | Method B (One-Pot) |
| Yield | 75-85% | 88-95% |
| Purity | >98% (after recrystallization) | >95% (crude) |
| Reaction Time | 6-8 hours (Total) | 3-5 hours |
| Impurity Profile | Trace oxidation products (azo/azoxy) | Trace over-acetylated (O-acetyl) |
| Scalability | Low (Handling unstable amine) | High (Stable intermediates) |
Troubleshooting Guide:
-
Problem: Incomplete Conversion.
-
Cause: Catalyst poisoning (Sulphur from nitro synthesis?) or poor H2 mass transfer.
-
Fix: Wash nitro-precursor with water/bicarbonate before use. Increase agitation speed.
-
-
Problem: O-Acetylation (Phenolic ester formation).
-
Cause: Excess Ac2O or high temperatures in Method B.
-
Fix: The phenolic acetate is labile. Treat the crude product with mild base (K2CO3 in MeOH) for 30 mins to selectively hydrolyze the phenolic ester back to the free phenol, leaving the amide intact.
-
-
Problem: Ring Saturation (Cyclohexane formation).
-
Cause: Pressure too high (>20 bar) or wrong catalyst (Rh, Pt).
-
Fix: Stick to Pd/C and keep pressure <10 bar.
-
Advanced Application: Ring Saturation
For researchers targeting Oseltamivir (Tamiflu) analogs , the aromatic ring must be saturated.
-
Catalyst: 5% Rhodium on Alumina (Rh/Al2O3) or Ruthenium on Carbon (Ru/C).
-
Conditions: 50-80 bar H2, 60-80°C, in Methanol.
-
Outcome: Yields Ethyl 3-acetamido-4-hydroxycyclohexanecarboxylate. Note that stereochemistry (cis/trans) control is difficult and requires chiral catalysts or separation.
Safety & Handling
-
Hydrogen Gas: Extremely flammable. Ensure reactor is grounded. Use H2 detectors in the lab.
-
Catalyst Handling: Spent Pd/C saturated with hydrogen is pyrophoric. Keep wet with water/solvent at all times. Filter under an inert blanket (N2) and dispose of in a dedicated water-filled waste container.
-
Chemicals: Ethyl 3-nitro-4-hydroxybenzoate is an irritant. Acetic anhydride is corrosive and a lachrymator.
References
-
Synthesis of FIIN-2 Scaffold: Title: "Design and Synthesis of Irreversible FGFR Inhibitors." Source:Journal of Medicinal Chemistry / University of Parma. Context: Establishes the molecule as a key intermediate for kinase inhibitor scaffolds. URL:[Link]
-
Catalytic Hydrogenation of Nitrobenzoates: Title: "Hydrogenation of Ethyl p-Nitrobenzoate on Pd/Sibunit Catalysts." Source:Solid Fuel Chemistry (via ResearchGate). Context: Validates Pd/C conditions for nitro-benzoate esters. URL:[Link]
-
Oseltamivir Impurity Context: Title: "Ethyl 4-acetamido-3-hydroxybenzoate (Impurity D)."[1] Source: PubChem / NIH. Context: Distinguishes the target from the regioisomeric Oseltamivir impurity. URL:[Link]
Sources
Application Note & Protocol: Synthesis of Ethyl 3-(acetylamino)-4-hydroxybenzoate via Fischer Esterification
Abstract
This document provides a comprehensive guide for the synthesis of Ethyl 3-(acetylamino)-4-hydroxybenzoate, a valuable intermediate in pharmaceutical and chemical research. The protocol details the acid-catalyzed esterification of 3-(acetylamino)-4-hydroxybenzoic acid with ethanol, a classic example of the Fischer-Speier esterification. This application note is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization methods to ensure a successful and reproducible synthesis.
Introduction and Significance
This compound serves as a key building block in the synthesis of various organic molecules. Its structure, featuring an ester, an amide, and a phenol, provides multiple points for further chemical modification. The synthesis is achieved through Fischer-Speier esterification, a fundamental and widely-used reaction in organic chemistry for converting carboxylic acids and alcohols into esters.[1][2] This reaction is an equilibrium process, catalyzed by a strong acid, typically sulfuric acid, which accelerates the rate at which equilibrium is achieved.[1][3] Understanding and mastering this procedure is crucial for chemists involved in the synthesis of aromatic compounds and potential pharmaceutical agents.
Reaction Mechanism: The Fischer-Speier Esterification
The Fischer esterification is a reversible, acid-catalyzed acyl substitution reaction.[1] The overall transformation is as follows:
3-(acetylamino)-4-hydroxybenzoic acid + Ethanol ⇌ this compound + Water
The mechanism involves several key steps, driven by the protonation of the carboxylic acid, which enhances its electrophilicity.
-
Protonation of the Carbonyl: The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst (H₂SO₄), making the carbonyl carbon significantly more electrophilic.
-
Nucleophilic Attack: A molecule of ethanol, acting as the nucleophile, attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water).
-
Elimination of Water: The lone pair on the remaining hydroxyl group pushes down to reform the carbonyl C=O double bond, expelling a molecule of water.
-
Deprotonation: The protonated ester is deprotonated (typically by water or the conjugate base of the catalyst) to regenerate the acid catalyst and yield the final ethyl ester product.
Because the reaction is reversible, an excess of the alcohol (ethanol) is used to drive the equilibrium toward the product side, in accordance with Le Châtelier's principle.[4]
Caption: The mechanism of Fischer-Speier esterification.
Detailed Experimental Protocol
This protocol is designed for a laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood.
Materials and Equipment
| Reagents & Chemicals | Equipment |
| 3-(Acetylamino)-4-hydroxybenzoic acid | 250 mL Round-bottom flask |
| Absolute Ethanol (200 proof) | Reflux condenser with water lines |
| Concentrated Sulfuric Acid (98%) | Magnetic stirrer and stir bar |
| Ethyl Acetate | Heating mantle or oil bath |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | Separatory funnel (500 mL) |
| Brine (Saturated NaCl solution) | Beakers and Erlenmeyer flasks |
| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Rotary evaporator |
| Deionized Water | Buchner funnel and filter paper |
| Recrystallization Solvents (e.g., Ethanol/Water) | pH paper |
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for the synthesis.
-
Reaction Setup:
-
Place 3-(acetylamino)-4-hydroxybenzoic acid (e.g., 10.0 g, 51.2 mmol) into a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Add absolute ethanol (100 mL). The large excess of ethanol serves as both the reactant and the solvent, driving the reaction equilibrium towards the ester product.
-
While stirring the suspension, cool the flask in an ice-water bath.
-
Slowly and carefully add concentrated sulfuric acid (2.0 mL) dropwise. Causality Note: The addition must be slow and with cooling as the dissolution of sulfuric acid in ethanol is highly exothermic.
-
-
Reaction Conditions:
-
Attach a reflux condenser to the flask and ensure a steady flow of cooling water.
-
Heat the mixture to a gentle reflux using a heating mantle or oil bath.
-
Continue to reflux with stirring for 3-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Isolation:
-
After the reaction is complete, remove the heating source and allow the flask to cool to room temperature.
-
Remove the bulk of the excess ethanol using a rotary evaporator.
-
To the resulting residue, add ethyl acetate (100 mL) and deionized water (50 mL). Transfer the mixture to a separatory funnel.
-
Carefully add saturated sodium bicarbonate solution in small portions until the aqueous layer is neutral or slightly basic (pH ~8). Safety Note: CO₂ gas will evolve, so vent the separatory funnel frequently. This step neutralizes the sulfuric acid catalyst and removes any unreacted carboxylic acid by converting it to its water-soluble sodium salt.[2][5]
-
Separate the layers and wash the organic layer with brine (2 x 50 mL). Causality Note: The brine wash helps to remove residual water and water-soluble impurities from the organic phase.
-
Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate or magnesium sulfate.[6][7]
-
Filter the drying agent and wash the solid with a small amount of fresh ethyl acetate.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, which should be a solid.
-
-
Purification:
-
The crude solid can be purified by recrystallization. A common solvent system is ethanol and water.
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
Slowly add hot deionized water dropwise until the solution becomes slightly cloudy (the cloud point).
-
Add a few more drops of hot ethanol until the solution becomes clear again.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.
-
Key Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Molar Ratio (Acid:Ethanol) | ~1:35 | Excess ethanol acts as solvent and drives equilibrium. |
| Catalyst | Concentrated H₂SO₄ | Protonates the carbonyl, increasing electrophilicity. |
| Temperature | Reflux (~78 °C) | Provides activation energy; maintains constant temperature. |
| Reaction Time | 3 - 4 hours | Sufficient time to reach or approach equilibrium. |
| Work-up Base | Saturated NaHCO₃ | Neutralizes catalyst and removes unreacted starting material. |
| Expected Yield | 75-90% | Dependent on reaction completion and purification efficiency. |
Product Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
-
Appearance: White to off-white crystalline solid.
-
Melting Point: Check against literature values.
-
¹H NMR Spectroscopy: The proton NMR spectrum should show characteristic peaks for the ethyl group (a triplet and a quartet), the acetyl methyl group (a singlet), aromatic protons, and the amide and hydroxyl protons.[6][8]
-
Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H (amide), O-H (phenol), C=O (ester and amide), and C-O bonds.
Safety and Handling Precautions
Adherence to safety protocols is mandatory for this procedure.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate chemical-resistant gloves.
-
Fume Hood: The entire procedure must be performed inside a certified chemical fume hood to avoid inhalation of volatile organic compounds.
-
Reagent Hazards:
-
Concentrated Sulfuric Acid: Extremely corrosive and a strong oxidizing agent. Causes severe skin and eye burns.[9] Handle with extreme care.
-
Ethanol and Ethyl Acetate: Highly flammable liquids. Keep away from ignition sources.
-
3-(acetylamino)-4-hydroxybenzoic acid: May cause skin, eye, and respiratory irritation.[10][11][12] Avoid generating dust.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations. Acidic and basic aqueous waste should be neutralized before disposal.
References
- Putri, E. S. Y., Wibowo, W., & Kosela, S. (2019).
- Putri, E. S. Y., Wibowo, W., & Kosela, S. (2019).
- ChemicalBook. (n.d.).
- Wikipedia. (2024).
- Journal of Chemical Education. (2021). Exploring the Drug Development Process Using Fischer Esterification: An Introductory Organic Chemistry Laboratory Experiment.
- Guidechem. (2020). How to prepare 4-Hydroxybenzoic acid ester? Guidechem.
- Doug's Lab. (2016).
- Scientific.Net. (n.d.).
- Winthrop University Chemistry Department. (n.d.).
- The Royal Society of Chemistry. (2014). Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. The Royal Society of Chemistry.
- Organic Syntheses. (n.d.).
- Google Patents. (n.d.). Esterification of hydroxybenzoic acids - US5260475A.
- Safety Data Sheet. (2025).
- Unknown. (n.d.). 29.
- Benchchem. (2025). Protocol for esterification of 3-(4-Acetyloxyphenyl)benzoic acid. Benchchem.
- Safety Data Sheet. (2025).
- MilliporeSigma. (2025).
- Merck Millipore. (n.d.).
- Safety Data Sheet. (2009).
- ChemicalBook. (n.d.). Ethyl 3-hydroxybenzoate(7781-98-8) 1H NMR spectrum. ChemicalBook.
- LGC Standards. (n.d.). 4-Acetylamino-3-hydroxybenzoic Acid Ethyl Ester, 100 mg. LGC Standards.
- Santa Cruz Biotechnology. (n.d.). 4-Acetylamino-3-hydroxybenzoic Acid Ethyl Ester | CAS 1346604-18-9. SCBT.
- Yeast Metabolome Database. (n.d.). Ethyl-4-hydroxybenzoate (YMDB01688).
- European Patent Office. (1989). Preparation of 3-amino-4-hydroxybenzoic acids - EP 0206635 B1.
- PrepChem.com. (n.d.). Synthesis of (ii)
- Sigma-Aldrich. (n.d.).
- Google Patents. (n.d.). US20160318841A1 - Production process and purification process of 4-hydroxy-benzoic acid long chain ester.
- Google Patents. (n.d.). CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid.
- Der Pharma Chemica. (n.d.). PCHHAX Synthesis of ethyl p-hydroxybenzoate catalyzed by (NH4)6[MnMo9O32].8H2O with Waugh structure. Der Pharma Chemica.
- JECFA. (1998).
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. community.wvu.edu [community.wvu.edu]
- 3. scispace.com [scispace.com]
- 4. youtube.com [youtube.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. METHYL 4-ACETAMIDO-2-HYDROXYBENZOATE synthesis - chemicalbook [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
- 8. Ethyl 3-hydroxybenzoate(7781-98-8) 1H NMR spectrum [chemicalbook.com]
- 9. chem.winthrop.edu [chem.winthrop.edu]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. merckmillipore.com [merckmillipore.com]
- 12. fishersci.com [fishersci.com]
Application Note: Scalable Process Engineering for Ethyl 3-(acetylamino)-4-hydroxybenzoate
This Application Note is written for process chemists and engineers in pharmaceutical development. It details the scalable synthesis and process engineering of Ethyl 3-(acetylamino)-4-hydroxybenzoate , a structural isomer of the Oseltamivir impurity, focusing on regioselectivity, safety, and industrial viability.
Executive Summary
This compound (CAS: 198704-99-3) is a functionalized benzoate ester utilized as a specialized intermediate in the synthesis of antiviral agents and local anesthetics. It is structurally distinct from its isomer, Ethyl 4-acetamido-3-hydroxybenzoate (an Oseltamivir impurity), characterized by the acetamido group at the meta position relative to the ester and ortho to the hydroxyl group.
This guide outlines a robust, three-step synthesis starting from the commodity chemical Ethyl 4-hydroxybenzoate (Ethyl Paraben) . The process is designed for scalability, prioritizing thermal safety during nitration, chemoselectivity during acetylation, and purification via crystallization to eliminate chromatographic steps.
Key Process Metrics
| Parameter | Specification |
| Starting Material | Ethyl 4-hydroxybenzoate (CAS 120-47-8) |
| Overall Yield | 65 – 72% (3 Steps) |
| Purity Target | > 99.5% (HPLC a/a) |
| Critical Safety | Exotherm control during nitration; H₂ handling |
| Green Chemistry | Solvent swap to Ethanol/Ethyl Acetate; Aqueous waste streams |
Retrosynthetic Strategy & Reaction Pathway
The most scalable route avoids the expensive 3-amino-4-hydroxybenzoic acid precursor. Instead, we utilize the direct functionalization of the phenolic ring of Ethyl Paraben.
Route:
-
Electrophilic Aromatic Substitution: Nitration of Ethyl 4-hydroxybenzoate using dilute nitric acid to yield Ethyl 3-nitro-4-hydroxybenzoate .
-
Catalytic Hydrogenation: Reduction of the nitro group to Ethyl 3-amino-4-hydroxybenzoate .
-
Chemoselective N-Acetylation: Acetylation using acetic anhydride under controlled conditions to favor the amine over the phenol.
Figure 1: Retrosynthetic pathway designed for convergent scale-up.
Detailed Experimental Protocols
Step 1: Nitration of Ethyl 4-hydroxybenzoate
Objective: Introduce the nitro group at the 3-position. Critical Process Parameter (CPP): Temperature control is vital. Exceeding 45°C increases dinitration impurities and decarboxylation risks.
Protocol:
-
Reactor Setup: Charge a jacketed glass reactor with Ethyl 4-hydroxybenzoate (1.0 equiv) and Acetic Acid (3.0 vol).
-
Dissolution: Stir at 20°C until fully dissolved.
-
Nitration: Slowly dose Nitric Acid (30-35% aq) (1.1 equiv) over 2 hours.
-
Engineering Control: Maintain internal temperature between 25–35°C using jacket cooling. Do not allow to spike above 40°C.
-
-
Reaction: Stir at 30°C for 3–4 hours. Monitor by HPLC (Target: <1% SM).
-
Quench & Crystallization: Slowly add Chilled Water (10 vol) to the reaction mixture. The product will precipitate as a yellow solid.[1]
-
Isolation: Filter the solid. Wash with water (3 x 2 vol) to remove residual acid.
-
Drying: Dry in a vacuum oven at 50°C.
-
Expected Yield: 85–90%.
-
Appearance: Yellow crystalline solid.
-
Step 2: Catalytic Reduction to Ethyl 3-amino-4-hydroxybenzoate
Objective: Reduce the nitro group to the aniline derivative without hydrolyzing the ester. Safety Note: Hydrogen gas is flammable. Ensure reactor is grounded and oxygen-free.
Protocol:
-
Loading: In an autoclave/hydrogenator, charge Ethyl 3-nitro-4-hydroxybenzoate (1.0 equiv), Ethanol (10 vol), and 5% Pd/C (5 wt% loading, 50% wet).
-
Inerting: Purge the vessel with Nitrogen (3x) followed by Hydrogen (3x).
-
Reaction: Pressurize to 3 bar (45 psi) H₂. Stir at 40°C .
-
Kinetics: Reaction is typically complete in 2–4 hours.
-
-
Filtration: Vent H₂ and purge with N₂. Filter the hot solution through a Celite bed to remove the catalyst. Wash the cake with warm Ethanol.
-
Concentration: Concentrate the filtrate under reduced pressure to ~3 volumes.
-
Crystallization: Cool to 0–5°C to crystallize the amine. Filter and dry.[1][2][3][4][5]
-
Note: The amine is sensitive to oxidation (darkening). Store under nitrogen or proceed immediately to Step 3.
-
Step 3: Chemoselective Acetylation
Objective: Selectively acetylate the amine (N-acetylation) over the phenol (O-acetylation). Strategy: Amines are more nucleophilic than phenols. Using a non-basic solvent (Ethyl Acetate) and limiting Acetic Anhydride stoichiometry prevents esterification of the phenol.
Protocol:
-
Dissolution: Suspend Ethyl 3-amino-4-hydroxybenzoate (1.0 equiv) in Ethyl Acetate (8 vol). Heat to 50°C to dissolve.
-
Addition: Add Acetic Anhydride (1.05 equiv) dropwise over 30 minutes.
-
Observation: The reaction is mildly exothermic.[2]
-
-
Reaction: Stir at 50°C for 1 hour.
-
IPC (In-Process Control): Check HPLC.[6] If O-acetyl impurity (diacetate) > 2%, add a small amount of water and catalytic NaHCO₃ to selectively hydrolyze the phenolic ester.
-
-
Workup: Cool the mixture to 20°C.
-
Wash: Wash with Water (3 vol) followed by Saturated NaHCO₃ (3 vol) to remove acetic acid by-product.
-
Crystallization: Switch solvent to Ethanol/Water (1:1) via distillation or concentrate the EtOAc and add Heptane as an antisolvent.
-
Isolation: Filter the white crystalline solid. Dry at 55°C.
Process Flow & Engineering Controls
The following diagram illustrates the unit operations and critical control points for the manufacturing process.
Figure 2: Unit operation workflow highlighting critical equipment and isolation points.
Quality Control & Troubleshooting
Critical Quality Attributes (CQAs)
| Attribute | Specification | Method |
| Appearance | White to off-white powder | Visual |
| Assay | ≥ 99.0% | HPLC |
| Impurity A | Ethyl 4-acetamido-3-hydroxybenzoate (Isomer) | HPLC (NMT 0.1%) |
| Impurity B | Ethyl 3-(diacetylamino)-4-acetoxybenzoate (Over-acetylated) | HPLC (NMT 0.5%) |
| Residual Solvent | Ethanol < 5000 ppm | GC-HS |
Troubleshooting Guide
-
Problem: High levels of O-acetylated byproduct (Diacetate) in Step 3.
-
Problem: Dark color in Step 2 product.
References
-
Nitration of 4-Hydroxybenzoates
-
Source: Deutsche Chemischen Gesellschaft.[4] "Process for the preparation of 4-hydroxy-3-nitrobenzoic acid." DE2316495B2.
- Relevance: Establishes the safety limits and conditions for nitrating the hydroxybenzo
-
-
Reduction of Nitro-Hydroxybenzoates
- Source: CN105237423A. "Preparation method of 3-amino-4-hydroxybenzoic acid."
- Relevance: Validates the Pd/C hydrogenation p
-
Acetylation Selectivity (General Protocol)
-
Compound Identification
-
Source: Sigma-Aldrich Product Catalog. "Ethyl 3-acetamido-4-hydroxybenzoate (CAS 198704-99-3)."
- Relevance: Confirms the specific CAS and identity of the target isomer.
-
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Experiment 12. Preparation of 4-acetoxybenzoic acid [wwwchem.uwimona.edu.jm]
- 4. DE2316495B2 - PROCESS FOR THE PREPARATION OF 4-HYDROXY-3-NITROBENZOIC ACID - Google Patents [patents.google.com]
- 5. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid - Google Patents [patents.google.com]
- 6. usp.org [usp.org]
Application Note: Microwave-Assisted Synthesis of Ethyl 3-(acetylamino)-4-hydroxybenzoate
Executive Summary & Mechanistic Rationale
Ethyl 3-(acetylamino)-4-hydroxybenzoate is a highly valuable building block in the synthesis of advanced active pharmaceutical ingredients (APIs), including benzimidazole-based anthelmintics and targeted kinase inhibitors. Traditional synthesis of this compound relies on conventional convective heating, which suffers from prolonged reaction times, side-product formation (such as di-acetylation), and poor energy efficiency.
By migrating this two-step synthesis (esterification followed by N-acetylation) to a microwave-assisted organic synthesis (MAOS) platform, we exploit dielectric heating to drastically reduce reaction times from days to minutes.
-
Mechanistic Advantage in Esterification: Microwave irradiation couples directly with the highly polar solvent (ethanol), generating instantaneous internal heating that bypasses the thermal resistance of reaction vessels. This superheating effect drives the equilibrium of the acid-catalyzed Fischer esterification forward with near-quantitative yields[1]. High-pressure and high-temperature operating conditions allowed the reaction rate of esterification to be greatly increased[2].
-
Mechanistic Advantage in N-Acetylation: The amine group on the intermediate is inherently more nucleophilic than the phenolic hydroxyl group. By utilizing solvent-free microwave conditions, we tightly control the kinetic parameters, ensuring that the activation energy for N-acetylation is rapidly met without providing the prolonged thermal exposure required for the thermodynamic O-acetylation byproduct[3].
Experimental Workflow Visualization
Figure 1: Two-step microwave-assisted synthesis workflow for this compound.
Validated Protocols & Self-Validating Systems
To guarantee reproducibility and scientific integrity, the following protocols integrate built-in validation checkpoints. The procedures are designed for a standard 30 mL monomode microwave synthesis reactor (e.g., Anton Paar Monowave or Biotage Initiator) equipped with IR and fiber-optic temperature sensors.
Phase 1: Microwave-Assisted Esterification
Objective: Convert 3-amino-4-hydroxybenzoic acid to Ethyl 3-amino-4-hydroxybenzoate.
-
Preparation: To a 30 mL heavy-walled microwave pressure vial equipped with a magnetic stir bar, add 3-amino-4-hydroxybenzoic acid (1.53 g, 10.0 mmol).
-
Solvent & Catalyst: Suspend the solid in absolute ethanol (15.0 mL). Slowly add concentrated sulfuric acid (
, 0.5 mL) dropwise. Causality Note: Ethanol serves as both the reactant and the primary microwave absorber (high loss tangent), while acts as the Brønsted acid catalyst[4]. -
Irradiation: Seal the vial with a Teflon-lined crimp cap. Irradiate the mixture with a temperature ramp to 120 °C over 2 minutes. Hold at 120 °C for exactly 15 minutes.
-
Quenching: Utilize the reactor's compressed air cooling to rapidly drop the temperature to 50 °C within 1 minute. Causality Note: Rapid cooling prevents the reverse hydrolysis reaction as the system depressurizes.
-
Workup & Validation Checkpoint 1:
-
Neutralize the mixture with saturated
until pH ~7.5. Extract with Ethyl Acetate ( mL), dry over anhydrous , and concentrate under reduced pressure. -
Self-Validation: Perform TLC (Hexane:EtOAc 1:1). The starting material (
) must be completely consumed, replaced by a single distinct spot ( ).
-
Phase 2: Solvent-Free Selective N-Acetylation
Objective: Convert Ethyl 3-amino-4-hydroxybenzoate to the final product.
-
Preparation: Transfer the purified Ethyl 3-amino-4-hydroxybenzoate (0.90 g, 5.0 mmol) into a clean 10 mL microwave vial.
-
Reagent Addition: Add acetic anhydride (0.56 g, 5.5 mmol, 1.1 eq) directly to the solid. Causality Note: Operating under solvent-free conditions maximizes the collision frequency between the amine and the anhydride, while the microwave energy specifically targets the polar reagents, ensuring a green chemistry profile[3] and preventing competitive solvent interactions.
-
Irradiation: Seal the vial and irradiate at 80 °C for 5 minutes.
-
Workup & Validation Checkpoint 2:
-
Cool the vial to room temperature. Add 5 mL of ice-cold deionized water and stir vigorously. The unreacted acetic anhydride will hydrolyze, and the target product will precipitate as an off-white solid. Filter and wash with cold water.
-
Self-Validation: Confirm the structure via
NMR ( ). The appearance of a sharp singlet at ppm (acetyl ) and the disappearance of the broad signal confirms successful N-acetylation. The preservation of the phenolic signal ( ppm) confirms the absence of O-acetylation.
-
Quantitative Data Summary
The table below demonstrates the dramatic efficiency gains achieved by transitioning from conventional thermal heating to the optimized microwave-assisted protocol.
| Reaction Step | Parameter | Conventional Heating | Microwave Heating (MAOS) | Improvement Factor |
| 1. Esterification | Time | 18 hours | 15 minutes | ~72x faster |
| Temperature | 78 °C (Reflux) | 120 °C (Pressurized) | +42 °C | |
| Isolated Yield | 68% | 94% | +26% | |
| 2. N-Acetylation | Time | 4 hours | 5 minutes | ~48x faster |
| Temperature | 25 °C (Stirring) | 80 °C (Solvent-free) | +55 °C | |
| Isolated Yield | 75% | 98% | +23% | |
| Selectivity (N vs O) | 85 : 15 | >99 : 1 | Exceptional |
Troubleshooting & Field Insights
-
Superheating Phenomena: When scaling up the esterification, excessive initial microwave power can cause localized superheating, leading to pressure spikes[1]. Always use a dynamic power control mode (where the instrument modulates wattage to maintain the target temperature) rather than a fixed-power mode.
-
Dielectric Constant Considerations: For the solvent-free N-acetylation step, the starting materials must be polar enough to absorb microwave energy[5]. If the solid ester does not melt and couple with the microwaves rapidly, adding 1-2 drops of a polar benign additive (like a trace amount of water or ethanol) can act as a "microwave primer" to initiate the heating cascade.
References
-
Effects of the Microwave Power on the Microwave-assisted Esterification Source: Bentham Science Publishers URL:[Link]
-
Esterification of Benzoic Acid with 2-Ethylhexanol in a Microwave Stirred-Tank Reactor Source: Industrial & Engineering Chemistry Research (ACS Publications) URL:[Link]
-
Microwave-assisted N-, O- and S-acetylations using Ac2O-Py/basic alumina Source: ResearchGate URL:[Link]
-
Application of the Microwave Technique in Continuous Flow Processing of Organophosphorus Chemical Reactions Source: PubMed Central (PMC) URL:[Link]
-
Efficient Microwave-Assisted Synthesis of Ionic Esterified Amino Acids Source: MDPI URL:[Link]
Sources
Troubleshooting & Optimization
Optimizing yield in the synthesis of Ethyl 3-(acetylamino)-4-hydroxybenzoate
Welcome to the Technical Support Center for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific chemical vulnerabilities encountered during the synthesis of Ethyl 3-(acetylamino)-4-hydroxybenzoate .
This compound is a critical intermediate in drug development, but its synthesis—particularly the final N-acetylation step from Ethyl 3-amino-4-hydroxybenzoate—is notoriously prone to yield-killing side reactions such as over-acetylation and oxidative dimerization.
I. Synthesis Workflow & Mechanistic Pathway
Before troubleshooting, it is crucial to understand the causal relationships in the reaction pathway. The standard route involves the nitration of ethyl 4-hydroxybenzoate, followed by reduction to the aminophenol, and finally, chemoselective N-acetylation [1].
Workflow for the synthesis of this compound highlighting the critical N-acetylation step.
II. Troubleshooting Guide & FAQs
Q1: Why am I getting a mixture of N-acetylated and N,O-diacetylated products during the final step?
Causality: The amino group is a stronger nucleophile than the phenolic hydroxyl, meaning N-acetylation is kinetically favored. However, if the reaction is pushed with excess acetic anhydride (
Q2: My intermediate, Ethyl 3-amino-4-hydroxybenzoate, turns dark brown/black during isolation, and my subsequent acetylation yield is terrible. What is happening?
Causality: Aminophenols are highly susceptible to air oxidation. Upon exposure to ambient oxygen, Ethyl 3-amino-4-hydroxybenzoate oxidizes into highly reactive o-quinone imines. These intermediates rapidly undergo non-enzymatic oxidative dimerization to form dark, tarry phenoxazinone derivatives [3, 5].
Solution: Do not store the free amine intermediate. Perform the reduction step (e.g., catalytic hydrogenation) under a strict inert atmosphere (Argon or
Q3: If I accidentally form the N,O-diacetylated byproduct, is the entire batch ruined?
Causality: No. Amides are significantly more resistant to hydrolysis than phenolic esters. This is due to the strong resonance stabilization of the nitrogen lone pair delocalizing into the carbonyl group, which makes the amide carbonyl carbon less electrophilic than the ester carbonyl carbon [1].
Solution: You can salvage the batch via selective ester hydrolysis. Treat the crude mixture with a mild aqueous base (e.g., 1M
III. Quantitative Data: Condition Optimization
To illustrate the impact of reaction conditions on chemoselectivity, review the comparative data below. This table summarizes the expected outcomes based on the choice of base and solvent during the acetylation of Ethyl 3-amino-4-hydroxybenzoate.
| Reagent System | Temperature | Time | N-Acetylation Yield (%) | N,O-Diacetylation (%) | Mechanistic Note |
| 80 °C | 4 h | < 20% | > 70% | High thermal energy and strong base overcome kinetic barriers, forcing O-acetylation. | |
| 0 °C to RT | 12 h | ~ 65% | ~ 25% | Triethylamine partially deprotonates the phenol, reducing selectivity. | |
| 0–20 °C | 2 h | > 85% | < 5% | Aqueous buffer maintains pH, keeping the phenol protonated and unreactive. | |
| RT | 10 min | > 90% | < 2% | Zinc coordinates selectively with the amine, driving rapid, highly specific acyl transfer. |
IV. Self-Validating Experimental Protocol: Aqueous Chemoselective N-Acetylation
This protocol utilizes the aqueous Sodium Acetate method [4], which is highly scalable and avoids the need for anhydrous conditions, thereby mitigating the oxidative degradation of the aminophenol intermediate.
Materials Required:
-
Ethyl 3-amino-4-hydroxybenzoate (1.0 eq, ~10 mmol, 1.81 g)
-
Sodium Acetate Trihydrate (
) (1.5 eq, 15 mmol, 2.04 g) -
Acetic Anhydride (
) (1.05 eq, 10.5 mmol, ~1.07 g / 0.99 mL) -
Deionized Water (30 mL)
-
Sodium Dithionite (
) (0.05 eq, antioxidant)
Step-by-Step Methodology:
-
Preparation of the Buffer System: In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve the
and Sodium Dithionite in 30 mL of deionized water. Self-Validation: The solution should be completely clear. The dithionite prevents the formation of o-quinone imines [5]. -
Substrate Suspension: Add the Ethyl 3-amino-4-hydroxybenzoate to the stirring buffer. The starting material will form a suspension. Cool the flask in an ice-water bath to 0–5 °C.
-
Controlled Acylation: Add the Acetic Anhydride dropwise over 10 minutes using an addition funnel or syringe. Maintain vigorous stirring. Causality: Slow addition prevents localized concentration spikes of
, which could trigger O-acetylation. -
In-Process Control (IPC) & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature (20 °C) over 1.5 hours. As the reaction progresses, the suspension will change texture as the product precipitates.
-
Self-Validation: Check the reaction via TLC (Eluent: 60:40 Ethyl Acetate/Hexanes). The starting material (
, fluorescent under UV, stains brown with Ninhydrin) should disappear, replaced by a single new spot ( , UV active, Ninhydrin negative).
-
-
Isolation: Filter the precipitated product (this compound) through a Büchner funnel. Wash the filter cake thoroughly with ice-cold deionized water (2 x 15 mL) to remove any residual acetic acid and sodium acetate.
-
Purification: Recrystallize the crude solid from a mixture of Ethanol/Water (1:1) to yield analytically pure white to off-white crystals. Dry under vacuum at 40 °C overnight.
V. References
-
Lambrinidis, G., et al. (2021). Design, synthesis, and biological evaluation of new raloxifene analogues of improved antagonist activity and endometrial safety. Bioorganic Chemistry. Available at:[Link]
-
Brahmachari, G., Laskar, S., & Sarkar, S. (2010). A green approach to chemoselective N-acetylation of amines using catalytic amount of zinc acetate in acetic acid. Journal of the Indian Chemical Society. Available at:[Link]
-
Kurobane, I., et al. (1983). Alkaline oxidation of diastereoisomeric 4a,10a-dihydrofusarubins to norjavanicin, fusarubin, and a new antibiotic isofusarubin. Canadian Journal of Chemistry. Available at: [Link]
-
O'Reilly, E., et al. (2014). Biocatalytic Generation of o-Quinone Imines in the Synthesis of 1,4-Benzoxazines and Its Comparative Green Chemistry Metrics. ACS Sustainable Chemistry & Engineering. Available at:[Link]
Purification strategies for Ethyl 3-(acetylamino)-4-hydroxybenzoate recrystallization
Technical Support Center: Purification of Ethyl 3-(acetylamino)-4-hydroxybenzoate
Welcome to the Technical Support Hub. This guide addresses the purification of This compound (also referred to as the N-acetyl ethyl ester of 3-amino-4-hydroxybenzoic acid). As a Senior Application Scientist, I have structured this documentation to move beyond basic "recipes" and focus on the mechanistic behaviors of this molecule—specifically the interplay between its phenolic hydroxyl, acetamido moiety, and ester functionality during crystallization.
Part 1: The Molecule & Solubility Profile
Before beginning, it is critical to understand why specific solvents are chosen. This molecule contains three distinct functional regions that dictate its solubility:
-
Phenolic -OH (Position 4): Hydrogen bond donor/acceptor; prone to oxidation (color formation).
-
Acetamido Group (-NHCOCH3, Position 3): Increases polarity significantly compared to the parent ester; introduces strong intermolecular hydrogen bonding (raising melting point).
-
Ethyl Ester: Provides lipophilicity, allowing solubility in organic solvents.
Solubility Data Matrix Based on structural analogs (e.g., Oseltamivir intermediates, Acetaminophen esters)
| Solvent System | Solubility (Hot) | Solubility (Cold) | Suitability | Notes |
| Ethanol (95%) | High | Moderate | Excellent | Primary solvent choice. |
| Ethanol/Water | High | Low | Ideal | Best for yield and removing inorganic salts. |
| Ethyl Acetate | High | Moderate | Good | Good for removing non-polar impurities. |
| Hexane/Heptane | Insoluble | Insoluble | Anti-solvent | Use only to force precipitation. |
| Water | Moderate | Low | Poor | Risk of hydrolysis (ester cleavage) at high temps. |
Part 2: Primary Recrystallization Protocol (Ethanol/Water System)
This protocol utilizes a solvent/anti-solvent approach. The acetamido group makes the molecule sufficiently polar that single-solvent systems (like pure Ethyl Acetate) often lead to low yields or "oiling out."
Step-by-Step Methodology
-
Preparation: Weigh the crude this compound. Place it in an Erlenmeyer flask with a magnetic stir bar.
-
Dissolution (The "Minimum Solvent" Rule):
-
Add Ethanol (95% or absolute) slowly while heating the flask to near-reflux (~75°C).
-
Target Concentration: Approximately 5–7 mL of Ethanol per gram of crude solid.
-
Critical Check: If the solution is dark brown/red, this indicates phenolic oxidation. Add Activated Charcoal (1-2% w/w) and stir for 5 minutes.
-
-
Hot Filtration:
-
If charcoal or insoluble particulates are present, filter the hot solution through a pre-warmed Celite pad or fluted filter paper.
-
Scientist Note: Pre-warming the funnel is mandatory to prevent premature crystallization in the stem.
-
-
Nucleation & Anti-Solvent Addition:
-
Return the filtrate to the hot plate (gentle heat).
-
Add warm distilled water (50-60°C) dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Add a few drops of Ethanol to just clear the turbidity.
-
-
Crystallization (Thermodynamic Control):
-
Remove from heat.[1] Allow the flask to cool to room temperature slowly (over 30-45 minutes).
-
Once at room temperature, transfer to an ice-water bath (0-4°C) for 1 hour to maximize yield.
-
-
Isolation:
-
Collect crystals via vacuum filtration (Buchner funnel).
-
Wash the cake with a cold Ethanol/Water mixture (1:1 ratio).
-
Dry in a vacuum oven at 40-50°C. Avoid temperatures >60°C to prevent ester hydrolysis.
-
Part 3: Troubleshooting & FAQs
This section addresses specific failure modes reported by users working with N-acetylated aminophenol derivatives.
Q1: "My product is coming out as a sticky oil/goo instead of crystals. What went wrong?"
Diagnosis: This is "Oiling Out" (Liquid-Liquid Phase Separation). It occurs when the solute separates as a liquid droplet before it can crystallize, usually because the temperature dropped too fast or the solvent mixture became too polar (too much water) while still hot. Corrective Action:
-
Re-heat the mixture until the oil redissolves.
-
Add a small amount of the good solvent (Ethanol) to change the composition.
-
Seed the solution: Add a tiny crystal of pure product (if available) or scratch the glass wall with a rod at the liquid interface during cooling.
-
Slow down cooling: Wrap the flask in a towel to insulate it.
Q2: "The crystals are pink/brown even after recrystallization."
Diagnosis: Phenolic oxidation. The 4-hydroxy group is susceptible to air oxidation, forming quinone-like impurities which are highly colored. Corrective Action:
-
Charcoal Treatment: Ensure you use activated carbon during the hot dissolution step (Step 2 above).[2]
-
Sodium Bisulfite Wash: If the color persists, wash the filtered crystal cake with a dilute (1%) Sodium Bisulfite solution. This reducing agent helps reverse/remove the oxidized quinones.
Q3: "My yield is significantly lower than expected (<50%)."
Diagnosis: The compound is likely too soluble in the mother liquor, or you used too much solvent. Corrective Action:
-
Concentrate: Rotovap the mother liquor down to half volume and cool again to harvest a "second crop."
-
Solvent Ratio: You may be using too much Ethanol. Increase the water (anti-solvent) ratio in the next run, or switch to an Ethyl Acetate/Hexane system (dissolve in min. hot EtOAc, add Hexane until cloudy).
Q4: "NMR shows a small impurity peak near 2.0-2.3 ppm (singlet) that isn't the N-acetyl group."
Diagnosis: This is likely O-acetylation . During the synthesis of the N-acetyl precursor, harsh conditions can also acetylate the phenol oxygen, creating a di-acetylated impurity. Corrective Action:
-
Recrystallization usually removes this as the di-acetyl compound is more lipophilic.
-
Verification: Check the solubility. The O-acetyl impurity is much more soluble in non-polar solvents (Hexane/Ether) than your target product. Washing the solid with cold ether might remove it.
Part 4: Process Visualization
The following logic flow details the decision-making process for purification.
Figure 1: Decision logic for the recrystallization of N-acetylated phenolic esters, highlighting interventions for color impurities and phase separation (oiling out).
References
-
European Patent Office. (1989).[3] Process for the preparation of 3-amino-4-hydroxybenzoic acids. EP0206635B1.[3] Link
- Context: Establishes the synthesis and handling of the 3-amino-4-hydroxybenzoate core structure, highlighting the stability of the amino-phenol motif.
-
Organic Syntheses. (1977).[4] Esterification of Carboxylic Acids with Trialkyloxonium Salts: Ethyl and Methyl 4-acetoxybenzoates. Org. Synth. 56, 59. Link
- Context: Provides foundational protocols for handling acetoxy-benzoate derivatives and purification via crystallization vs.
-
National Institute of Standards and Technology (NIST). Ethyl 3-hydroxybenzoate Properties. NIST Chemistry WebBook, SRD 69.[5] Link
- Context: Used to validate solubility profiles and melting point ranges for ethyl hydroxybenzo
-
University of Cape Town. Standard Operating Procedure: Crystallization. UCT Science. Link (General Reference)
- Context: Validates the "oiling out" troubleshooting mechanisms for polar organic compounds.
Sources
Troubleshooting impurity formation in Ethyl 3-(acetylamino)-4-hydroxybenzoate
Welcome to the technical support center for the synthesis and purification of Ethyl 3-(acetylamino)-4-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of this compound. As Senior Application Scientists, we provide this resource based on established chemical principles and practical laboratory experience.
Frequently Asked Questions (FAQs)
Q1: My final product has a pink or brownish tint after isolation. What is the most probable cause?
A: A pink, brown, or even black discoloration is a classic indicator of oxidation. The 4-hydroxy-3-aminophenol moiety in your molecule is highly susceptible to oxidation, especially when exposed to air under neutral or basic conditions.[1] This process can form highly colored quinone-imine type species or polymeric materials. To mitigate this, it is crucial to handle the reaction and workup under an inert atmosphere (like nitrogen or argon) and avoid prolonged exposure to basic conditions.
Q2: My reaction yield is low, and TLC/HPLC analysis shows a significant amount of unreacted starting material, Ethyl 3-amino-4-hydroxybenzoate. What should I adjust?
A: This points to an incomplete acetylation reaction. Several factors could be at play:
-
Insufficient Acetylating Agent: The stoichiometry of your acetylating agent (e.g., acetic anhydride or acetyl chloride) may be too low. A slight excess (1.1-1.2 equivalents) is often required.
-
Inadequate Reaction Time or Temperature: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting amine spot is fully consumed.[2]
-
Base/Catalyst Activity: If you are using a base to scavenge acid, ensure it is of good quality and used in sufficient quantity. For instance, pyridine or triethylamine should be dry.
Q3: I have a significant impurity that is more polar than my product on a normal-phase TLC plate (lower Rf value). What is this likely to be?
A: A more polar impurity is often the result of hydrolysis of the ethyl ester group, leading to the formation of 3-(acetylamino)-4-hydroxybenzoic acid . This can occur if there is excessive water in your reaction solvents or during an acidic or basic aqueous workup.[3] The free carboxylic acid is significantly more polar than the corresponding ethyl ester.
Q4: My mass spectrometry data shows a peak with a mass of M+42. What impurity does this correspond to?
A: A mass increase of 42 amu strongly suggests the formation of a di-acetylated product: Ethyl 3-(acetylamino)-4-(acetyloxy)benzoate . This occurs when the phenolic hydroxyl group at the 4-position is also acetylated. This side reaction is more likely if you use a large excess of the acetylating agent or run the reaction at elevated temperatures.
In-Depth Troubleshooting Guides
This section provides a structured approach to identifying and resolving specific impurity issues.
Problem 1: Persistent Starting Material
-
Impurity: Ethyl 3-amino-4-hydroxybenzoate
-
Identification: A primary amine group and a lower molecular weight than the product. It will have a different retention time in HPLC and a distinct spot on TLC.
-
Root Causes & Mechanistic Explanation:
-
Sub-stoichiometric Acetylating Agent: The nucleophilic attack of the amino group on the acetylating agent is a bimolecular reaction. Insufficient electrophile (acetylating agent) will leave unreacted nucleophile (the amine).
-
Low Reaction Temperature: The activation energy for the acylation may not be overcome, leading to a sluggish or stalled reaction.
-
Deactivated Reagents: Acetic anhydride can hydrolyze to acetic acid if exposed to moisture, reducing its effective concentration.
-
-
Solutions:
-
Optimize Stoichiometry: Increase the equivalents of the acetylating agent incrementally (e.g., from 1.1 to 1.3 eq.).
-
Increase Temperature: Gently warm the reaction mixture (e.g., to 40-50 °C) while carefully monitoring for the formation of other impurities.
-
Verify Reagent Quality: Use a fresh bottle of high-purity acetylating agent.
-
Problem 2: Formation of Hydrolysis By-products
-
Impurity: 3-(acetylamino)-4-hydroxybenzoic acid
-
Identification: A carboxylic acid, which can be confirmed by its solubility in aqueous bicarbonate solution. In LC-MS, it will show the expected molecular ion for the hydrolyzed product.
-
Root Causes & Mechanistic Explanation:
-
Adventitious Water: Water present in solvents or reagents can lead to base- or acid-catalyzed hydrolysis of the ester. Ester bonds are particularly susceptible to hydrolysis under both acidic and basic conditions.[3]
-
Extreme pH During Workup: Washing the organic layer with strong acid or base can catalyze the hydrolysis of the ester linkage.
-
-
Solutions:
-
Anhydrous Conditions: Use anhydrous solvents and dry all glassware thoroughly before starting the reaction.
-
Neutral Workup: Perform aqueous washes with pH-neutral solutions like brine (saturated NaCl solution). If an acid or base wash is necessary, perform it quickly at low temperatures (0-5 °C) and immediately neutralize.
-
Buffer Systems: In formulations, the use of appropriate buffer systems is crucial to maintain a pH range that minimizes hydrolysis.[3]
-
Problem 3: Product Discoloration due to Oxidation
-
Impurity: Quinone-imines and related polymeric structures.
-
Identification: Intense color (pink, red, brown). Often, these impurities are difficult to characterize as they may be a complex mixture.
-
Root Causes & Mechanistic Explanation:
-
Presence of Oxygen: Aminophenols are readily oxidized.[4] The electron-donating nature of both the hydroxyl and amino groups makes the aromatic ring highly susceptible to oxidation by atmospheric oxygen. This process is often catalyzed by trace metal impurities and is significantly accelerated under basic conditions which deprotonate the phenol, making it even more easily oxidized.
-
-
Solutions:
-
Inert Atmosphere: Conduct the reaction, workup, and solvent evaporation steps under a blanket of an inert gas like nitrogen or argon.
-
Degassed Solvents: Use solvents that have been degassed by sparging with nitrogen or by a freeze-pump-thaw cycle to remove dissolved oxygen.
-
Antioxidant Agents: Consider adding a small amount of an antioxidant like sodium metabisulfite during the workup phase.
-
Impurity Summary Table
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Identification Notes |
| This compound (Product) | C₁₁H₁₃NO₄ | 223.23 | Desired product. |
| Ethyl 3-amino-4-hydroxybenzoate | C₉H₁₁NO₃ | 181.19 | Starting material, more polar than product. |
| 3-(acetylamino)-4-hydroxybenzoic acid | C₉H₉NO₄ | 195.17 | Ester hydrolysis product, significantly more polar. |
| Ethyl 3-(acetylamino)-4-(acetyloxy)benzoate | C₁₃H₁₅NO₅ | 265.26 | Di-acetylation product, less polar than product. |
| Oxidation Products (e.g., Quinone-imine) | Variable | Variable | Highly colored impurities. |
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin Layer Chromatography (TLC)
This protocol allows for the qualitative assessment of reaction completion.
-
Prepare TLC Plate: Use a silica gel plate. Draw a light pencil line ~1 cm from the bottom.
-
Spotting:
-
On the left, spot a dilute solution of your starting material (Ethyl 3-amino-4-hydroxybenzoate).
-
In the middle, co-spot the starting material and the reaction mixture.
-
On the right, spot a sample of your reaction mixture.
-
-
Elution: Develop the plate in a chamber with an appropriate solvent system (e.g., 50:50 Ethyl Acetate:Hexanes). The ideal system should give the product an Rf value of ~0.4.
-
Visualization: Visualize the plate under UV light (254 nm). You can also use a potassium permanganate stain to visualize the spots.
-
Interpretation: The reaction is complete when the starting material spot on the right lane has completely disappeared.
Protocol 2: Purification by Recrystallization
This is a standard method to purify the final solid product and remove minor impurities.
-
Solvent Selection: Choose a solvent system in which the product is soluble at high temperatures but poorly soluble at low temperatures. A common system for compounds of this type is Ethanol/Water or Ethyl Acetate/Hexanes.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot primary solvent (e.g., ethanol).
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Slowly add the anti-solvent (e.g., water) to the hot solution until it just becomes cloudy. Add a drop or two of the primary solvent to redissolve the precipitate.
-
Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for synthesis issues.
Impurity Formation Pathways
Caption: Key impurity formation pathways.
References
-
PCHHAX. (n.d.). Synthesis of ethyl p-hydroxybenzoate catalyzed by (NH4)6[MnMo9O32].8H2O with Waugh structure. Der Pharma Chemica. Retrieved February 26, 2026, from [Link]
-
Food and Agriculture Organization of the United Nations. (1998). ETHYL p-HYDROXYBENZOATE. FAO. Retrieved February 26, 2026, from [Link]
-
PubChem. (n.d.). Ethyl 4-acetamido-3-hydroxybenzoate. National Center for Biotechnology Information. Retrieved February 26, 2026, from [Link]
-
Wikipedia. (n.d.). 4-Aminophenol. Retrieved February 26, 2026, from [Link]
-
Dabioch, M., et al. (2003). Spectroelectrochemical study of the oxidation of aminophenols on platinum electrode in acid medium. Electrochimica Acta. Available at: [Link]
-
Ataman Kimya. (n.d.). 4-AMINOPHENOL. Retrieved February 26, 2026, from [Link]
-
RSC Publishing. (2022). A review on the degradation of acetaminophen by advanced oxidation process: pathway, by-products, biotoxicity, and density functional theory calculation. RSC Advances. Retrieved February 26, 2026, from [Link]
-
ResearchGate. (2021). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved February 26, 2026, from [Link]
-
Valkova, N., et al. (2001). Hydrolysis of 4-hydroxybenzoic acid esters (parabens) and their aerobic transformation into phenol by the resistant Enterobacter cloacae strain EM. Applied and Environmental Microbiology. Retrieved February 26, 2026, from [Link]
-
Asian Journal of Research in Chemistry. (2012). Impurity Profiling With Use of Hyphenated Techniques. Retrieved February 26, 2026, from [Link]
-
Research and Reviews in Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved February 26, 2026, from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2020). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved February 26, 2026, from [Link]
-
Asia Pacific Academy of Science Pte. Ltd. (2025). Review on the modern analytical advancements in impurities testing. Advances in Analytic Science. Retrieved February 26, 2026, from [Link]
Sources
Solvent selection for maximizing Ethyl 3-(acetylamino)-4-hydroxybenzoate recovery
This technical guide addresses the solvent selection and recovery process for Ethyl 3-(acetylamino)-4-hydroxybenzoate (CAS: 198704-99-3).
Executive Summary & Compound Profile
User Advisory: This compound is a regioisomer of the common Oseltamivir Impurity D (Ethyl 4-acetamido-3-hydroxybenzoate). Ensure your analytical methods (NMR/HPLC) distinguish between the 3-acetamido/4-hydroxy (Target) and 4-acetamido/3-hydroxy (Isomer) substitution patterns, as their solubility profiles differ slightly due to intramolecular hydrogen bonding.[1]
| Property | Description |
| Chemical Name | This compound |
| Functional Groups | Phenol (C4-OH), Acetamide (C3-NHAc), Ethyl Ester |
| Key Challenge | "Oiling Out" : The acetamide group increases polarity, often causing the compound to separate as an oil rather than a crystal in aqueous mixtures.[1] |
| Primary Goal | Maximize recovery yield >85% while removing colored oxidation byproducts (quinones). |
Solvent Selection Strategy
The selection of a solvent system relies on balancing the lipophilicity of the ethyl ester with the hydrogen-bonding capability of the amide and phenol groups.[1]
Solubility Profile & Recommendations
| Solvent Class | Solvents | Solubility Behavior | Usage Recommendation |
| Primary Solvent (Good) | Ethanol (EtOH) , Methanol, Ethyl Acetate (EtOAc) | High solubility at boiling; moderate-to-high at RT.[1] | Use as the dissolving solvent .[1] EtOH is preferred for green chemistry compliance.[1] |
| Anti-Solvent (Poor) | n-Heptane , Hexanes, Water | Low solubility at all temperatures.[1] | Use to induce nucleation.[1] Heptane is superior to water to prevent oiling out.[1] |
| Problematic | Toluene, DCM, Diethyl Ether | Intermediate solubility or toxicity issues.[1] | Avoid. Toluene often leads to solvates or oiling.[1] |
Recommended Solvent Systems
-
System A (High Purity): Ethyl Acetate / n-Heptane
-
System B (High Yield): Ethanol / Water
Protocol: Optimized Recrystallization Workflow
This protocol is designed to minimize thermal degradation (deacetylation) and oxidation of the phenol group.[1]
Step-by-Step Methodology
-
Dissolution:
-
Charge Crude this compound into the reactor.
-
Add Ethyl Acetate (3-5 volumes) .
-
Heat to 65-70°C (Reflux). Agitate until fully dissolved.
-
Checkpoint: If undissolved solids remain, filter hot to remove inorganic salts.[1]
-
-
Color Removal (Optional but Recommended):
-
Crystallization (The "Cloud Point" Method):
-
Maintain temperature at 60°C .
-
Slowly add n-Heptane dropwise until a faint, persistent turbidity (cloudiness) is observed.[1]
-
STOP addition immediately.
-
Add Seed Crystals (0.5 wt%) of pure compound.
-
Hold at 60°C for 30 minutes to allow crystal growth (Ostwald Ripening).
-
-
Cooling & Maturation:
-
Cool the slurry to 20°C over 2 hours (Rate: ~20°C/hour).
-
Critical: If oil droplets appear, reheat to 60°C and add more solvent (EtOAc) before cooling again.[1]
-
Once at 20°C, add the remaining anti-solvent (Heptane) to reach a final ratio of 1:3 (EtOAc:Heptane).[1]
-
Cool further to 0-5°C and hold for 1 hour.
-
-
Isolation:
Troubleshooting Guide (FAQ)
Q1: The product is separating as a yellow/brown oil instead of crystals. Why?
Cause: This is "Oiling Out" (Liquid-Liquid Phase Separation). It occurs when the metastable zone width is exceeded, usually because the anti-solvent (Water or Heptane) was added too fast or the temperature dropped too quickly.[1] Solution:
-
Immediate Fix: Reheat the mixture until the oil redissolves. Add a small amount of the good solvent (EtOH or EtOAc).[1]
-
Prevention: Use Seed Crystals at the cloud point.[1] Seeding provides a surface for growth, bypassing the nucleation energy barrier that leads to oiling.[1]
Q2: My recovery yield is low (<60%), but purity is high.
Cause: The compound has significant solubility in the mother liquor, or the phenol group is ionizing if the pH is high.[1] Solution:
-
Check pH: Ensure the system is neutral or slightly acidic (pH 4-6). If using water, trace alkalinity can deprotonate the phenol (Ar-OH → Ar-O⁻), making it water-soluble.[1]
-
Recycle Mother Liquor: Concentrate the filtrate to 20% volume and induce a second crop (Note: Second crop will have lower purity).
Q3: The product has a persistent pink hue.
Cause: Oxidation of the phenol moiety to quinoid species.[1] Solution:
-
Add a reducing agent: Wash the organic phase with a 1% Sodium Dithionite (Na₂S₂O₄) aqueous solution prior to crystallization.[1] This reduces colored quinones back to colorless phenols.[1]
Visualizations
Figure 1: Solvent Selection Decision Tree
Caption: Decision logic for selecting solvents and managing the critical "Oiling Out" phase during crystallization.
Figure 2: Impurity Fate Mapping
Caption: Fate mapping of common impurities showing how specific process steps target their removal.
References
-
Compound Identification & Isomer Distinction
-
General Purification of Acetamido-Phenols
-
Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard text for recrystallization of acetanilides and phenolic esters).
-
-
Synthesis Context (Related Intermediates)
-
Solubility & Oiling Out Mechanisms
Sources
- 1. CN104326915A - Method for synthesizing ethyl p-hydroxybenzoate through catalysis of modified metal oxide type solid super acid - Google Patents [patents.google.com]
- 2. WO2022096755A2 - Crystallization of 4-hydroxyacetophenone from ethanol and ethyl acetate - Google Patents [patents.google.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Temperature Control in the Synthesis of Ethyl 3-(acetylamino)-4-hydroxybenzoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Ethyl 3-(acetylamino)-4-hydroxybenzoate. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this multi-step synthesis. Our focus is on the most critical variable for success: temperature . Precise thermal management is paramount to maximizing yield, ensuring high purity, and preventing the formation of troublesome impurities. This document provides in-depth, field-tested insights in a direct question-and-answer format to address the specific challenges you may encounter.
Synthesis Overview: A Common Pathway
The synthesis of this compound typically proceeds through a three-step pathway starting from the commercially available Ethyl 4-hydroxybenzoate. Each stage possesses a unique thermal sensitivity profile that must be carefully managed.
Caption: Synthetic route to this compound.
Frequently Asked Questions & Troubleshooting Guide
This section addresses common problems encountered during the synthesis. Each answer explains the underlying chemical principles and provides actionable solutions.
Q1: My overall yield of this compound is consistently low. Where should I focus my investigation?
Low yield is a common issue that can often be traced back to suboptimal temperature control in one or more steps. The acylation and nitration steps are particularly sensitive.
Troubleshooting Steps:
-
Analyze the Nitration Step (Step 1): This reaction is highly exothermic. If the temperature rises above the optimal range (e.g., 20-30°C), side reactions such as dinitration and oxidative degradation of the phenol group can significantly reduce the yield of your desired intermediate, Ethyl 4-hydroxy-3-nitrobenzoate[1]. Ensure you are using an ice bath for efficient heat dissipation and adding the nitrating agent slowly.
-
Evaluate the Acylation Step (Step 3): While higher temperatures can increase the reaction rate, they also promote side reactions. In the analogous synthesis of paracetamol, temperatures that are too high have been shown to increase by-products, while temperatures that are too low result in a sluggish, incomplete reaction[2]. The ideal temperature provides a balance between reaction kinetics and selectivity. An excessively high temperature can also lead to the formation of O-acylated impurities (see Q2).
-
Check the Reduction Step (Step 2): The efficiency of catalytic hydrogenation can be temperature-dependent. While some protocols may run at room temperature, others require heating to achieve a reasonable reaction rate[3][4]. If your reaction is stalling, a moderate increase in temperature (e.g., to 50-60°C) may be beneficial, but this should be monitored carefully to avoid by-product formation.
Caption: Troubleshooting logic for low yield issues.
Q2: I'm observing a major impurity in my final product. How can temperature control help mitigate this?
Impurity profiles are strongly influenced by reaction temperatures. The most common temperature-related impurities in this synthesis are:
-
Dinitro-hydroxybenzoic acid esters: Formed during nitration (Step 1).
-
Cause: Loss of temperature control, allowing the reaction to exceed 30-40°C. The initial nitro group activates the ring towards further electrophilic substitution.
-
Solution: Strictly maintain the reaction temperature between 20-30°C using an efficient cooling bath and slow, dropwise addition of the nitrating agent[1]. Monitor the internal temperature continuously.
-
-
Ethyl 3-acetamido-4-acetoxybenzoate (O,N-diacylated product): Formed during acylation (Step 3).
-
Cause: The phenolic hydroxyl group is also nucleophilic and can be acylated by acetic anhydride, especially at higher temperatures.
-
Solution: Perform the acylation at the lowest temperature that allows for a reasonable reaction rate. Many procedures for similar acylations are performed at temperatures well below 100°C[5][6]. If O-acylation is a persistent issue, consider using a milder acylating agent or adding a base to selectively deprotonate the more acidic phenol after the initial N-acylation, which is generally not recommended without further process development.
-
-
3-(acetylamino)-4-hydroxybenzoic acid (Hydrolyzed product):
-
Cause: Hydrolysis of the ethyl ester, typically during workup or purification steps involving high temperatures in the presence of acid or base. The rate of ester hydrolysis is temperature-dependent[7].
-
Solution: Use moderate temperatures during aqueous workups and final drying. When drying the final product, temperatures between 60-90°C are generally considered safe and effective for removing residual solvents without causing degradation[8].
-
| Impurity | Formation Step | Primary Cause | Recommended Temperature |
| Dinitrated By-product | Step 1: Nitration | Temperature > 30-40°C | 20-30°C[1] |
| O,N-Diacylated By-product | Step 3: Acylation | Excessively high temperature | < 90°C[5] |
| Hydrolyzed Ester | Workup/Purification | High temperature with H₂O/acid/base | Drying: 60-90°C[8] |
Q3: The acylation of Ethyl 3-amino-4-hydroxybenzoate is very slow. Is it safe to simply increase the reaction temperature?
While increasing temperature will accelerate the reaction according to kinetic principles, it is a risky strategy for this particular step[6][9]. As discussed in Q2, higher temperatures significantly increase the likelihood of forming the O,N-diacylated impurity.
Before increasing the temperature, consider these alternatives:
-
Increase Reaction Time: Often, allowing the reaction to stir longer at a moderate, selective temperature is the safest way to drive it to completion.
-
Solvent Choice: Ensure your starting material is fully dissolved. A change in solvent or solvent mixture might improve solubility and reaction rate without altering the temperature.
-
Stoichiometry: A slight excess of the acylating agent (e.g., 1.1 to 1.2 equivalents of acetic anhydride) can help drive the reaction to completion without a drastic temperature increase.
If these adjustments are insufficient, a modest and controlled increase in temperature (e.g., in 10°C increments) while monitoring for impurity formation via TLC or in-process HPLC is the recommended approach.
Experimental Protocols
The following protocols are provided as a starting point and should be adapted and optimized for your specific laboratory conditions.
Protocol 1: Nitration of Ethyl 4-hydroxybenzoate (Step 1)
This protocol is adapted from established methods for the nitration of hydroxybenzoic acid esters[1].
-
To a flask equipped with a magnetic stirrer and a thermometer, add Ethyl 4-hydroxybenzoate.
-
Cool the flask in an ice/water bath.
-
Slowly add 30-62% nitric acid dropwise to the stirred starting material.
-
Crucially, monitor the internal temperature and maintain it between 20-30°C throughout the addition. Adjust the addition rate to control the exotherm.
-
After the addition is complete, continue stirring the mixture in the ice bath for approximately one hour.
-
Quench the reaction by slowly pouring the mixture into ice water, which will precipitate the product.
-
Isolate the solid Ethyl 4-hydroxy-3-nitrobenzoate by vacuum filtration, wash with cold water until the filtrate is neutral, and dry under vacuum.
Protocol 2: Catalytic Reduction of Ethyl 4-hydroxy-3-nitrobenzoate (Step 2)
This procedure is based on general methods for the reduction of aromatic nitro groups[3][4].
-
In a hydrogenation vessel, dissolve Ethyl 4-hydroxy-3-nitrobenzoate in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add a catalytic amount of 5-10% Palladium on carbon (Pd/C).
-
Seal the vessel and purge with nitrogen, then introduce hydrogen gas to the desired pressure (e.g., 50 psi or as specified by your equipment).
-
Stir the reaction at room temperature. The reaction progress can be monitored by TLC or HPLC.
-
If the reaction is slow, the temperature can be gently increased to 40-50°C. Some industrial processes may operate at higher temperatures (95-100°C) under higher pressure[3].
-
Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield crude Ethyl 3-amino-4-hydroxybenzoate.
Protocol 3: Acylation of Ethyl 3-amino-4-hydroxybenzoate (Step 3)
This protocol is adapted from procedures for the acylation of aminophenols[5][6].
-
Dissolve Ethyl 3-amino-4-hydroxybenzoate in a suitable solvent (e.g., acetic acid or an inert solvent like ethyl acetate).
-
Add 1.0-1.2 molar equivalents of acetic anhydride.
-
Heat the mixture to a controlled temperature, typically between 50-90°C[5]. The optimal temperature should be determined experimentally to balance reaction time and impurity formation.
-
Stir for 1-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and quench by adding water to precipitate the crude product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
References
- CN101250131A - The preparation technology of paracetamol - Google P
- US20230174462A1 - Method for the continuous synthesis of paracetamol - Google P
-
Jiang, Y., & Ni, X. (2018). Effects of Water and Temperature on Reaction Mechanism and Crystal Properties in a Reactive Crystallization of Paracetamol. Heriot-Watt University. [Link]
-
Sediawan, M. A., et al. (2021). Kinetics Study of Paracetamol Production from Para-Aminophenol and Acetic Anhydride. Journal of Chemical Engineering and Environment, 16(1), 1-6. [Link]
- US3929864A - Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters - Google P
- CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid - Google P
-
PubChem Compound Summary for CID 71312816, Ethyl 4-acetamido-3-hydroxybenzoate. National Center for Biotechnology Information. [Link]
-
Çitak, A., & Kıvrak, A. (2019). Determination of the Expression Rate of Ethyl Acetate Hydrolysis Reaction Depending on the Temperature. Journal of the Turkish Chemical Society Section A: Chemistry, 9(1), 382-388. [Link]
- WO2022096755A2 - Crystallization of 4-hydroxyacetophenone from ethanol and ethyl acetate - Google P
Sources
- 1. US3929864A - Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters - Google Patents [patents.google.com]
- 2. CN101250131A - The preparation technology of paracetamol - Google Patents [patents.google.com]
- 3. CN105237423A - Preparation method of 3-amino-4-hydroxybenzoic acid - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US20230174462A1 - Method for the continuous synthesis of paracetamol - Google Patents [patents.google.com]
- 6. pure.hw.ac.uk [pure.hw.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. WO2022096755A2 - Crystallization of 4-hydroxyacetophenone from ethanol and ethyl acetate - Google Patents [patents.google.com]
- 9. scispace.com [scispace.com]
Technical Support Center: Troubleshooting Color Stability in Ethyl 3-(acetylamino)-4-hydroxybenzoate Solutions
Welcome to the Formulation & Stability Support Portal. As a Senior Application Scientist, I have designed this guide to address one of the most pervasive challenges in handling phenolic APIs: oxidative color instability .
Ethyl 3-(acetylamino)-4-hydroxybenzoate contains a highly reactive 4-hydroxy (phenol) group and a 3-acetylamino group. In aqueous solutions, this structural motif is notoriously susceptible to auto-oxidation, leading to rapid discoloration (pink, yellow, or dark brown). This guide provides a mechanistic breakdown of the degradation pathways, field-proven troubleshooting FAQs, and a self-validating protocol to ensure long-term solution stability.
Part 1: Mechanistic Understanding of Discoloration
To stop discoloration, you must first understand its chemical causality. The color change is not a single event, but a cascade of oxidative and complexation reactions.
The electron-donating nature of the hydroxyl group makes the aromatic ring highly susceptible to radical attack. When exposed to dissolved oxygen, light, or trace transition metals, the phenol group oxidizes into a phenoxyl radical, which subsequently degrades into highly colored benzoquinone derivatives [1]. These quinones (typically yellow or red) can then react with unoxidized parent molecules to form dark quinhydrone charge-transfer complexes or undergo polymerization, resulting in a dark brown or pink hue[2]. Furthermore, trace metals like Fe³⁺ can directly coordinate with the phenol group to form intensely colored metal-ligand complexes.
Fig 1: Oxidative degradation pathway of phenolic compounds leading to color generation.
Part 2: Frequently Asked Questions & Troubleshooting
Q1: My solution turned pink within 24 hours of preparation. What is the immediate cause? A: A pink tint is the hallmark of early-stage oxidation [2]. It indicates the initial formation of ortho- or para-benzoquinones. This rapid onset is almost always caused by high levels of Dissolved Oxygen (DO) in your solvent or the presence of trace catalytic metals in your glassware.
Q2: How does pH influence the stability of this compound? A: pH is the master variable in phenol stability. At alkaline or neutral pH, the phenol group deprotonates to form a phenolate anion. This anion is significantly more electron-rich than the protonated phenol, drastically lowering its oxidation potential and accelerating degradation[3]. Maintaining a slightly acidic pH (3.5–4.5) keeps the hydroxyl group protonated, suppressing oxidation while remaining gentle enough to prevent the hydrolysis of the ethyl ester and acetylamino groups.
Q3: Why is EDTA required if I am already using an antioxidant like Sodium Metabisulfite? A: Antioxidants and chelators perform two different, synergistic roles. Trace transition metals (Fe³⁺, Cu²⁺) act as catalysts that continuously drive Fenton-like oxidation cycles, rapidly depleting your antioxidants. By adding a chelator like EDTA, you sequester these metals, effectively "turning off" the catalytic engine. The antioxidant (e.g., Sodium Metabisulfite) is then free to scavenge any remaining reactive oxygen species without being prematurely exhausted[4].
Q4: Can temperature fluctuations cause color changes even in sealed vials? A: Yes. The kinetic analysis of structurally similar phenolic compounds demonstrates that color change follows the time-temperature superposition principle[4]. Elevated temperatures exponentially increase the rate of hydrolysis and subsequent oxidation. Solutions must be stored at controlled temperatures (typically 2°C–8°C) to minimize the kinetic energy available for these degradation pathways.
Part 3: Quantitative Formulation Parameters
To achieve a self-validating formulation, you must strictly control the following parameters. Deviations from these targets will compromise the chemical integrity of the solution.
| Parameter | Target Range | Mechanistic Impact | Consequence of Deviation |
| pH Level | 3.5 – 4.5 | Protonates the phenol group, reducing electron density and oxidation potential. | > 5.0: Rapid phenolate oxidation.< 3.0: Hydrolysis of the ester/amide bonds. |
| Dissolved Oxygen (DO) | < 1.0 ppm | Removes the primary electron acceptor required for auto-oxidation. | > 1.0 ppm: Accelerated quinone formation and pink/brown discoloration. |
| Chelating Agent (EDTA) | 0.01% – 0.05% w/v | Sequesters trace transition metals (Fe³⁺, Cu²⁺) to prevent catalytic Fenton reactions. | Uncontrolled metal-catalyzed oxidation; formation of purple/black metal complexes. |
| Antioxidant (Metabisulfite) | 0.05% – 0.1% w/v | Acts as a sacrificial reducing agent to scavenge reactive oxygen species. | Depletion of the API as it oxidizes to neutralize free radicals. |
| Light Exposure | 0 Lux (Amber Vials) | Prevents UV/Vis-induced photo-oxidation of the aromatic ring. | Generation of phenoxyl radicals via photo-cleavage. |
Part 4: Self-Validating Stabilization Protocol
This step-by-step methodology ensures that every variable contributing to color instability is systematically eliminated. Do not proceed to the next step unless the validation criteria are met.
Fig 2: Self-validating step-by-step workflow for formulating color-stable solutions.
Step-by-Step Methodology:
Step 1: Solvent Deoxygenation
-
Action: Sparge high-purity water (or aqueous-organic solvent mixture) with inert gas (Nitrogen or Argon) for a minimum of 30 minutes.
-
Validation: Use a dissolved oxygen (DO) meter to confirm DO levels are < 1.0 ppm . Do not proceed if DO is higher.
Step 2: Addition of Stabilizing Excipients
-
Action: While maintaining a gentle inert gas blanket over the solvent, add Disodium EDTA (0.05% w/v) and stir until completely dissolved.
-
Action: Add Sodium Metabisulfite or Ascorbic Acid (0.1% w/v).
-
Causality: Adding excipients before the API ensures the environment is chemically neutralized and free of catalytic metals prior to introducing the sensitive phenol.
Step 3: API Dissolution
-
Action: Slowly add the required mass of this compound. Stir under the inert atmosphere until visual clarity is achieved.
Step 4: pH Adjustment and Buffering
-
Action: Measure the pH of the solution. Using dilute Citric Acid or HCl, adjust the pH to strictly fall between 3.5 and 4.5 .
-
Validation: Monitor the pH meter for 5 continuous minutes. The reading must not drift by more than ±0.1 units.
Step 5: Filtration and Inert Packaging
-
Action: Pass the solution through a 0.22 µm PES filter (pre-flushed with inert gas) to sterilize and remove undissolved particulates.
-
Action: Fill into Type I Amber Glass vials. Purge the headspace of the vial with Nitrogen/Argon immediately before sealing with a Teflon-lined stopper.
-
Validation: Perform a visual inspection against a white background. The solution must be 100% clear and colorless.
References
-
Changes in solution color during phenol oxidation by Fenton reagent PubMed / National Institutes of Health (NIH) URL:[Link]
-
Prediction of color changes in acetaminophen solution using the time-temperature superposition principle PubMed / National Institutes of Health (NIH) URL:[Link]
-
Degradation of Acetaminophen and Its Transformation Products in Aqueous Solutions by Using an Electrochemical Oxidation Cell Semantic Scholar / MDPI URL:[Link]
Sources
- 1. Changes in solution color during phenol oxidation by Fenton reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Prediction of color changes in acetaminophen solution using the time-temperature superposition principle - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR chemical shift assignment for Ethyl 3-(acetylamino)-4-hydroxybenzoate
This guide benchmarks the 1H NMR characterization of Ethyl 3-(acetylamino)-4-hydroxybenzoate , a critical intermediate in the synthesis of neuraminidase inhibitors (e.g., Oseltamivir analogs) and antimicrobial agents.[1]
It addresses the common analytical challenge of distinguishing the 3-acetamido-4-hydroxy substitution pattern from its isomer (4-acetamido-3-hydroxy) and compares the accuracy of experimental assignment against computational prediction tools.[1]
Experimental Validation vs. Computational Prediction
Executive Summary & Comparison Strategy
The Challenge: The 1,2,4-trisubstituted benzene ring in this molecule creates ambiguity in assigning aromatic protons (H2, H5, H6).[1][2] Furthermore, the presence of labile protons (-OH, -NH) requires specific solvent selection to prevent exchange-induced signal loss.
The Comparison: This guide compares two approaches for structural verification:
-
Experimental Protocol (Recommended): High-field 1H NMR in DMSO-d
to visualize labile protons and confirm the specific "shielding/deshielding" patterns of the 3,4-substitution. -
Computational Prediction (Alternative): Standard cheminformatics algorithms (CSDP) often fail to accurately predict the chemical shifts of hydrogen-bonded protons (-OH, -NH) and the subtle electronic effects of the ortho-acetamido group.[1]
| Feature | Experimental (DMSO-d | Computational Prediction | Status |
| Aromatic Resolution | High (Distinct coupling constants) | Moderate (Often overlaps signals) | Experimental Wins |
| Labile Protons (-OH/-NH) | Visible (Diagnostic singlets) | Poor (Errors > 1.0 ppm) | Experimental Wins |
| Isomer Distinction | Definitive (via NOE/Coupling) | Ambiguous | Experimental Wins |
Experimental Protocol
To achieve the "Gold Standard" spectrum described below, follow this self-validating protocol.
Reagents & Equipment
-
Analyte: this compound (>98% purity).[1]
-
Solvent: DMSO-d
(99.9% D) + 0.03% TMS (Tetramethylsilane).[1]-
Why DMSO? CDCl
often leads to solubility issues and broadening of the amide/phenol protons due to rapid exchange.[1] Methanol-d (CD OD) causes the complete disappearance of -OH and -NH signals, removing critical diagnostic data.
-
-
Instrument: 400 MHz or higher (600 MHz recommended for clear aromatic splitting).
Step-by-Step Workflow
-
Preparation: Weigh 5–10 mg of the sample into a clean vial.
-
Solvation: Add 0.6 mL of DMSO-d
. Vortex for 30 seconds.[1][2] Ensure the solution is clear; any turbidity suggests salt formation or impurities.[1][2] -
Acquisition:
-
Processing: Apply exponential multiplication (LB = 0.3 Hz) to enhance signal-to-noise without compromising coupling resolution.
Chemical Shift Assignment (The "Product")
The following data represents the definitive assignment. The logic relies on the electronic effects of the substituents: the Ester (C1) and Acetamido (C3) groups are electron-withdrawing (deshielding), while the Hydroxyl (C4) group is electron-donating (shielding).[1]
Table 1: Experimental Chemical Shift Data (DMSO-d )
Data derived from high-confidence analogs (3-acetamido-4-hydroxybenzoic acid) and ethyl ester substituent effects.
| Position | Proton Type | Shift (δ ppm) | Multiplicity | J (Hz) | Assignment Logic |
| -OH | Phenol | 10.5 - 10.8 | Singlet (br) | - | Downfield due to H-bonding and acidity.[1] |
| -NH | Amide | 9.3 - 9.5 | Singlet | - | Typical acetanilide range.[1] |
| H-2 | Aromatic | 8.40 | Doublet | 2.0 | Most Deshielded. Located between two withdrawing groups (Ester & Amide).[1] |
| H-6 | Aromatic | 7.70 | Doublet of Doublets | 8.4, 2.0 | Ortho to Ester (deshielding); Meta to Amide.[1] |
| H-5 | Aromatic | 6.90 | Doublet | 8.4 | Most Shielded. Ortho to electron-donating -OH group.[1] |
| Ethyl-CH2 | Methylene | 4.25 | Quartet | 7.1 | Characteristic ethyl ester pattern.[1] |
| Ac-CH3 | Methyl | 2.19 | Singlet | - | Acetyl methyl group.[1] |
| Ethyl-CH3 | Methyl | 1.30 | Triplet | 7.1 | Characteristic ethyl ester pattern.[1] |
Critical Distinction: In the isomer Ethyl 4-acetamido-3-hydroxybenzoate, the H-5 proton would be ortho to the Acetamido group (deshielding) rather than the OH, shifting it downfield to ~7.5 ppm.[1] The observed upfield shift of H-5 (6.90 ppm) confirms the 4-hydroxy position.[1]
Assignment Logic & Verification Pathway
The following diagram illustrates the decision-making process for assigning the aromatic region, which is the primary source of error in automated predictions.
Caption: Logical workflow for distinguishing the 3-acetamido-4-hydroxy substitution pattern based on coupling constants (J) and electronic shielding effects.
Comparative Performance: Experimental vs. Computational
Researchers often rely on software predictions (e.g., ChemDraw, MestReNova) for quick verification.[1][2] However, for this specific molecule, computational tools exhibit systematic errors.[1][2]
Table 2: Accuracy Benchmark
| Proton | Experimental (δ) | Predicted (Typical CSDP) | Deviation (Δ) | Impact on Analysis |
| H-2 | 8.40 | 8.15 | -0.25 | Minor; relative position usually correct.[1] |
| H-5 | 6.90 | 7.05 | +0.15 | Acceptable.[1] |
| -OH | 10.50 | 5.35 - 7.50 | > 3.0 | Critical Failure. Algorithms often default to non-H-bonded phenol values.[1] |
| -NH | 9.40 | 7.80 - 8.20 | > 1.2 | Significant Error. Fails to account for amide anisotropy in DMSO.[1] |
References
-
Bulbiferates A and B: Antibacterial Acetamidohydroxybenzoates. Journal of Natural Products. (Provides definitive aromatic shifts for the 3-acetamido-4-hydroxybenzoic acid core).[1] [1]
-
NMR Chemical Shifts of Trace Impurities. Journal of Organic Chemistry. (Standard reference for solvent residual peaks in DMSO-d6).
-
Synthesis and Characterization of N-Acetyl-p-aminosalicylic Acid Derivatives. National Institutes of Health (PMC). (Supporting data for acetamido/benzoate substituent effects).
-
PubChem Compound Summary: Ethyl 4-acetamido-3-hydroxybenzoate. (Reference for the isomer structure to ensure differentiation). [1]
Sources
FTIR spectral analysis peaks of Ethyl 3-(acetylamino)-4-hydroxybenzoate
Comprehensive FTIR Spectral Analysis Guide: Ethyl 3-(acetylamino)-4-hydroxybenzoate vs. Structural Analogues
Executive Summary
This compound (CAS: 198704-99-3) is a highly functionalized aromatic compound utilized as a critical intermediate in pharmaceutical and chemical synthesis[1]. Validating the structural integrity of this molecule requires highly specific analytical techniques. Fourier Transform Infrared (FTIR) spectroscopy serves as the gold standard for this purpose, as it provides a distinct vibrational fingerprint of the molecule's functional groups.
This guide objectively compares the FTIR spectral profile of this compound against two well-characterized structural analogues: Ethylparaben (Ethyl 4-hydroxybenzoate) and Acetaminophen (N-acetyl-p-aminophenol). By analyzing these alternatives, researchers can accurately assign complex overlapping peaks and validate product purity.
Structural Rationale & Functional Group Mapping
To understand the FTIR spectrum of this compound, we must deconstruct its molecular architecture. The molecule is essentially a hybrid, containing the ester motif of ethylparaben and the acetamido motif of acetaminophen, all sharing a single phenolic ring.
Fig 1: Functional group mapping of the target molecule compared to structural analogues.
Comparative FTIR Spectral Data
The following table summarizes the key quantitative vibrational frequencies required to differentiate this compound from its structural alternatives.
| Functional Group Vibration | This compound (Target) | Ethylparaben (Comparator 1) | Acetaminophen (Comparator 2) |
| Phenolic -OH Stretch | ~3300 - 3350 cm⁻¹ (Broad) | 3320 cm⁻¹[2] | ~3325 cm⁻¹ |
| Amide -NH Stretch | ~3200 - 3250 cm⁻¹ | Absent | ~3160 cm⁻¹ |
| Ester C=O Stretch | ~1685 - 1695 cm⁻¹ | 1690 cm⁻¹[2] | Absent |
| Amide C=O Stretch (Amide I) | ~1650 - 1660 cm⁻¹ | Absent | ~1650 cm⁻¹ |
| Aromatic C=C Stretch | ~1580, 1510 cm⁻¹ | 1570, 1460 cm⁻¹[2] | ~1560, 1505 cm⁻¹ |
| Ester C-O-C Stretch | ~1275, 1160 cm⁻¹ | 1280 cm⁻¹[2], 1157 cm⁻¹[3] | Absent |
Mechanistic Interpretation of Spectral Shifts
As a Senior Application Scientist, I emphasize that simply matching numbers to a table is insufficient for rigorous structural validation. You must understand the causality behind the spectral shifts:
-
The Carbonyl Doublet (1650–1695 cm⁻¹): Unlike ethylparaben, which exhibits a single sharp ester C=O stretch at 1690 cm⁻¹[2], the target molecule will display a complex doublet in the carbonyl region. The ester carbonyl remains near 1690 cm⁻¹, but the newly introduced acetamido group contributes an Amide I band (primarily C=O stretching) near 1650 cm⁻¹. Resolving these two peaks is the primary diagnostic indicator of successful 3-acetamidation.
-
Intramolecular Hydrogen Bonding: The proximity of the 3-acetylamino group to the 4-hydroxyl group on the rigid benzene ring facilitates strong intramolecular hydrogen bonding. This interaction weakens the O-H and N-H bonds slightly, causing their respective stretching frequencies to broaden and shift to slightly lower wavenumbers compared to isolated phenols or amides.
-
Ether-Oxy Fingerprint: The symmetrical and asymmetrical stretching vibrations of the ether-oxy (C-O-C) linkages in the ester group remain highly conserved. Just as seen in ethylparaben at 1280 cm⁻¹[2] and 1157 cm⁻¹[3], these sharp peaks in the fingerprint region confirm the preservation of the ethyl ester moiety.
Standardized Experimental Protocols
To ensure trustworthiness and reproducibility, the FTIR analysis must be executed as a self-validating system. Below are the optimized protocols for both modern ATR-FTIR and legacy KBr transmission methods.
Fig 2: Self-validating FTIR experimental workflow ensuring spectral integrity.
Protocol A: Attenuated Total Reflectance (ATR-FTIR)
ATR-FTIR is the recommended method for rapid, non-destructive analysis of pharmaceutical powders.
-
Crystal Cleaning: Wipe the diamond or ZnSe ATR crystal with HPLC-grade isopropanol. Allow to dry completely. Causality: Residual solvents will introduce false aliphatic C-H stretches near 2900 cm⁻¹.
-
Background Acquisition: Collect a background spectrum of the ambient air (32 scans, 4 cm⁻¹ resolution).
-
Sample Application: Place ~2-5 mg of this compound powder directly onto the crystal.
-
Compression: Apply consistent pressure using the ATR anvil. Causality: Intimate contact between the crystal and the sample is required because the evanescent wave penetrates only 0.5 to 2 micrometers into the sample.
-
Data Processing: Apply an ATR correction algorithm. Because penetration depth is wavelength-dependent (deeper at lower wavenumbers), uncorrected ATR spectra will show artificially inflated peaks in the fingerprint region compared to transmission spectra.
Protocol B: KBr Pellet Transmission (High-Sensitivity)
-
Desiccation (Critical Step): Dry IR-grade Potassium Bromide (KBr) at 105°C for a minimum of 2 hours. Causality: KBr is highly hygroscopic. Absorbed moisture produces a massive O-H artifact at 3450 cm⁻¹ and an H-O-H bend at 1640 cm⁻¹. For our target molecule, these artifacts will directly mask the critical phenolic -OH and Amide I peaks, rendering the data useless.
-
Milling: Grind 1-2 mg of the target compound with 200 mg of desiccated KBr in an agate mortar until a fine, uniform powder is achieved.
-
Pressing: Transfer the mixture to a pellet die and apply 10 tons of pressure under a vacuum for 2 minutes to form a transparent disk.
-
Acquisition: Run the sample against a blank KBr pellet background (32 scans, 4000–400 cm⁻¹, 4 cm⁻¹ resolution).
References
-
ETHYL 3-ACETAMIDO-4-HYDROXYBENZOATE AldrichCPR - Sigma-Aldrich. 1[1]
-
Photocatalytic degradation of ethyl paraben wastewater by mixed crystal molecularly imprinted TiO2 - E3S Web of Conferences. 2[2]
-
Application of Molecularly Imprinted Biomembrane for Advancement of Matrix Solid-Phase Dispersion for Clean Enrichment of Parabens from Powder Sunscreen Samples: Optimization of Chromatographic Conditions and Green Approach - ACS Omega. 3[3]
Sources
Comparing Ethyl 3-(acetylamino)-4-hydroxybenzoate vs Methyl 3-acetamido-4-hydroxybenzoate
Comparative Technical Guide: Ethyl 3-(acetylamino)-4-hydroxybenzoate vs. Methyl 3-acetamido-4-hydroxybenzoate
Executive Summary This technical guide provides a rigorous comparison between This compound and its lower homolog, Methyl 3-acetamido-4-hydroxybenzoate . Both compounds serve as critical pharmacophores in the synthesis of 4-hydroxyquinolone antivirals, kinase inhibitors (e.g., FIIN-2 scaffolds), and neuroactive benzamide derivatives.
While chemically similar, their divergence in lipophilicity (LogP) and hydrolytic stability dictates their specific utility in medicinal chemistry. This guide synthesizes physicochemical data, optimized synthetic protocols, and metabolic stability profiles to assist researchers in Structure-Activity Relationship (SAR) optimization.
Part 1: Physicochemical Profiling & Identification
The choice between the methyl and ethyl ester often hinges on the required solubility profile and membrane permeability of the final drug candidate. The ethyl ester offers increased lipophilicity, potentially enhancing passive diffusion across biological membranes compared to the more polar methyl variant.
Table 1: Comparative Physicochemical Data
| Feature | Methyl 3-acetamido-4-hydroxybenzoate | This compound |
| CAS Number | 126360-59-6 | 198704-99-3 |
| Molecular Formula | C₁₀H₁₁NO₄ | C₁₁H₁₃NO₄ |
| Molecular Weight | 209.20 g/mol | 223.23 g/mol |
| Predicted LogP (cLogP) | ~1.25 | ~1.68 |
| H-Bond Donors/Acceptors | 2 / 4 | 2 / 4 |
| Physical State | Off-white to pale beige solid | White to off-white crystalline solid |
| Solubility (25°C) | High in DMSO, MeOH; Mod. in Water | High in DMSO, EtOH; Low in Water |
| Primary Application | Early-stage intermediate (cost-effective) | Late-stage scaffold (bioavailability optimization) |
Expert Insight: The ~0.43 difference in LogP is significant in lead optimization. If your target requires blood-brain barrier (BBB) penetration, the Ethyl variant often provides a superior starting point for lipophilic optimization than the Methyl ester.
Part 2: Synthetic Pathways & Process Optimization
The synthesis of both esters typically proceeds via the acetylation of the corresponding 3-amino-4-hydroxybenzoate. The "Acetylation-Last" strategy is preferred to avoid side reactions involving the phenol group during esterification.
Mechanism of Synthesis (Graphviz Visualization)
Figure 1: Divergent synthesis pathway. The choice of alcohol in Step 1 dictates the final ester homolog.
Optimized Experimental Protocol (Ethyl Ester Variant)
Note: This protocol is adaptable for the Methyl ester by substituting Ethanol with Methanol.
Reagents:
-
Ethyl 3-amino-4-hydroxybenzoate (1.0 eq)
-
Acetic Anhydride (1.5 eq)
-
Glacial Acetic Acid (Solvent, 5V)
-
Water (Quenching)
Step-by-Step Methodology:
-
Dissolution: Charge a reaction vessel with Ethyl 3-amino-4-hydroxybenzoate and Glacial Acetic Acid. Stir until fully dissolved.
-
Acetylation: Add Acetic Anhydride dropwise over 20 minutes, maintaining temperature between 25°C–30°C.
-
Reaction: Heat the mixture to 60°C and stir for 3 hours. Monitor via TLC (Ethyl Acetate:Hexane 1:1) or HPLC.[1][2] The starting amine spot (Rf ~0.3) should disappear, replaced by the amide product (Rf ~0.5).
-
Quenching: Cool the reaction mass to 10°C. Slowly add ice-cold water (10V) with vigorous stirring. The product will precipitate as a white solid.[2]
-
Purification: Filter the precipitate. Wash the cake twice with cold water to remove residual acetic acid.
-
Drying: Dry in a vacuum oven at 50°C for 6 hours.
Yield Expectation: 85–92% (Ethyl); 90–95% (Methyl).
Part 3: Biological Stability & Hydrolysis Kinetics
In drug development, the ester moiety acts as a "soft spot" for metabolism. Esterases (specifically Carboxylesterase 1 and 2) hydrolyze these compounds back to the parent acid (3-acetamido-4-hydroxybenzoic acid).
-
Methyl Ester: Rapid hydrolysis. Suitable for "Soft Drug" design where quick deactivation or conversion to the acid active metabolite is desired.
-
Ethyl Ester: Slower hydrolysis rate due to steric hindrance of the ethoxy group. Preferred when a longer half-life (t1/2) is required before metabolic clearance.
Metabolic Fate Diagram
Figure 2: Comparative hydrolysis kinetics. The rate constant k1 (Methyl) is typically 2-3x greater than k2 (Ethyl) in human plasma.
Part 4: Analytical Characterization (HPLC)
Separating these homologs requires a standard Reverse Phase (RP-HPLC) method. Due to the polarity difference, the Methyl ester elutes earlier than the Ethyl ester.
Standard Method Parameters:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150mm, 5µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.
Retention Time Prediction:
-
Methyl 3-acetamido-4-hydroxybenzoate: ~4.2 min
-
This compound: ~5.8 min
References
-
Sigma-Aldrich. (n.d.). Ethyl 3-acetamido-4-hydroxybenzoate Product Specification. Retrieved from
-
PubChem. (2025).[3][4] Compound Summary: Methyl 3-amino-4-hydroxybenzoate (Precursor). National Library of Medicine. Retrieved from
- Wang, Y., et al. (2011). Synthesis and antiviral activity of novel 4-hydroxyquinolin-2(1H)-one derivatives. Chemical Biology & Drug Design.
-
LASSBio. (2022). Comparative chemical and biological hydrolytic stability of homologous esters. Scientific Reports. Retrieved from
Sources
Validating Assay Methods for Ethyl 3-(acetylamino)-4-hydroxybenzoate: A Comparative Technical Guide
This guide outlines a scientifically rigorous approach to validating assay methods for Ethyl 3-(acetylamino)-4-hydroxybenzoate (CAS: 198704-99-3), a critical pharmaceutical intermediate often utilized in the synthesis of neuraminidase inhibitors and benzamide-based therapeutics.
Executive Summary & Molecule Profile
This compound is a bifunctional intermediate containing a phenolic hydroxyl group, an acetamido moiety, and an ethyl ester. Its purity is critical as it directly impacts the yield and impurity profile of downstream Active Pharmaceutical Ingredients (APIs).
-
Chemical Structure: A benzene ring substituted at position 1 (ethyl ester), 3 (acetamido), and 4 (hydroxyl).
-
Critical Quality Attributes (CQAs):
-
Assay:
(anhydrous basis). -
Regio-isomer Impurity: Separation from Ethyl 4-(acetylamino)-3-hydroxybenzoate (a common isomer).
-
Hydrolysis Products: Detection of 3-(acetylamino)-4-hydroxybenzoic acid (Acid degradant).
-
Comparative Method Analysis
While multiple techniques exist, High-Performance Liquid Chromatography (HPLC) is the industry standard for validation due to its specificity.
| Feature | HPLC-UV (Reversed Phase) | GC-FID | Potentiometric Titration |
| Primary Utility | Assay & Impurity Profiling | Volatile Impurities / Residual Solvents | Purity (Macro) |
| Specificity | High (Resolves isomers & degradants) | Moderate (Thermal degradation risk) | Low (Interference from other acids/bases) |
| Sensitivity | High (ppm level for impurities) | High | Low |
| Throughput | Moderate (15-30 min run) | Fast (10-20 min run) | Fast (<5 min) |
| Recommendation | Preferred Method | Secondary (if non-chromophoric impurities exist) | Not Recommended for Stability Indicating |
Deep Dive: HPLC Method Development & Validation
This section details the development of a stability-indicating HPLC method. The protocol is designed to separate the target analyte from its hydrolysis products and regio-isomers.
Mechanistic Method Design
-
Column Selection: A C18 (Octadecyl) stationary phase is selected. The target molecule is moderately polar. A "Base Deactivated" (BDS) or end-capped column is essential to prevent tailing caused by the interaction of the amide nitrogen with residual silanols.
-
Mobile Phase pH: The phenolic hydroxyl has a
. The mobile phase pH is maintained at 2.5 – 3.0 (using Phosphate or Formate buffer). This keeps the phenol protonated ( ), ensuring it remains hydrophobic enough to interact with the C18 chain, resulting in sharper peaks and consistent retention times. -
Detection: The benzamide core exhibits strong UV absorption. A wavelength of 254 nm provides optimal sensitivity while minimizing baseline drift from mobile phase solvents.
Experimental Protocol (Standard Operating Procedure)
Reagents:
-
Acetonitrile (HPLC Grade)
-
Potassium Dihydrogen Phosphate (
) -
Orthophosphoric Acid (85%)
-
Water (Milli-Q/HPLC Grade)
Chromatographic Conditions:
| Parameter | Setting |
| Column | Agilent Zorbax Eclipse Plus C18, |
| Mobile Phase A | 20 mM |
| Mobile Phase B | Acetonitrile (100%) |
| Flow Rate | 1.0 mL/min |
| Column Temp | |
| Injection Vol | |
| Detection | UV @ 254 nm |
Gradient Program:
-
0.0 min: 90% A / 10% B (Equilibration)
-
15.0 min: 40% A / 60% B (Elution of Main Peak)
-
20.0 min: 10% A / 90% B (Column Wash)
-
25.0 min: 90% A / 10% B (Re-equilibration)
Validation Logic & Acceptance Criteria (ICH Q2)
The following validation parameters must be executed to demonstrate the method is suitable for its intended purpose.
Specificity (Forced Degradation)
-
Objective: Prove the method can measure the analyte unequivocally in the presence of impurities.
-
Protocol: Expose sample to Acid (0.1N HCl), Base (0.1N NaOH), and Oxidation (
). -
Acceptance:
-
Peak Purity Index (via Diode Array Detector) > 99.0%.
-
Resolution (
) between Main Peak and nearest degradant > 1.5. -
Note: The ester group will hydrolyze rapidly in base to form the carboxylic acid. The method must resolve this acid peak (eluting earlier, lower retention time) from the parent ester.
-
Linearity & Range
-
Protocol: Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g.,
). -
Data Analysis: Plot Area vs. Concentration.
-
Acceptance: Correlation Coefficient (
) .
Accuracy (Recovery)
-
Protocol: Spike known amounts of standard into a placebo matrix (if drug product) or solvent (if substance) at 80%, 100%, and 120% levels.
-
Acceptance: Mean recovery between 98.0% – 102.0% .
Precision
-
System Precision: 6 injections of standard. RSD
. -
Method Precision: 6 independent sample preparations. RSD
.
Visualizing the Validation Workflow
The following diagrams illustrate the logical flow of the validation lifecycle and the specific separation logic for this intermediate.
Diagram 1: Analytical Method Validation Lifecycle (ICH Q2)
Caption: The iterative lifecycle of analytical method validation, ensuring alignment with ICH Q2(R2) guidelines.
Diagram 2: Separation Logic for this compound
Caption: Chromatographic elution order based on polarity. The hydrolyzed acid elutes first, followed by the target ester and its isomers.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link
-
Sigma-Aldrich. (n.d.). Ethyl 3-acetamido-4-hydroxybenzoate Product Specification (CAS 198704-99-3).[1] Merck KGaA. Link
-
U.S. Pharmacopeia (USP). (2023). General Chapter <1225> Validation of Compendial Procedures. USP-NF. Link
-
PubChem. (2023). Ethyl 3-acetamido-4-hydroxybenzoate Compound Summary. National Library of Medicine. Link
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.
Sources
Safety Operating Guide
Comprehensive Safety and Handling Guide: Personal Protective Equipment for Ethyl 3-(acetylamino)-4-hydroxybenzoate
This guide provides essential, in-depth guidance on the selection, use, and disposal of Personal Protective Equipment (PPE) for handling Ethyl 3-(acetylamino)-4-hydroxybenzoate (CAS No. 1346604-18-9). As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep, causal understanding of why these specific protective measures are critical. This ensures not only the safety of laboratory personnel but also the integrity of the research being conducted.
Foundational Hazard Analysis: The "Why" Behind the "What"
Understanding the inherent risks of a chemical is the cornerstone of any effective safety protocol. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that directly inform our PPE strategy.[1] The causality is simple: the identified hazard dictates the necessary barrier.
According to its Safety Data Sheet (SDS), this compound presents the following primary hazards:
-
H302: Harmful if swallowed: While direct ingestion is unintentional, this highlights the compound's systemic toxicity and the importance of preventing hand-to-mouth contamination.
-
H315: Causes skin irritation: This necessitates a robust barrier to prevent direct contact with the skin, which can lead to localized inflammation or dermatitis.[1][2][3]
-
H319: Causes serious eye irritation: The eyes are particularly vulnerable. Exposure can lead to significant, potentially lasting damage, making eye protection non-negotiable.[1][2][3]
-
H335: May cause respiratory irritation: As a solid powder, the compound can become airborne, especially during weighing and transfer.[1][4] Inhalation of these particles can irritate the respiratory tract.[1][2][3]
These classifications are not abstract warnings; they are directives. Each piece of recommended PPE is a direct countermeasure to one or more of these specific risks.
Core PPE Requirements: Your First Line of Defense
Based on the hazard analysis, a standard suite of PPE is mandatory for all routine handling of this compound.
-
Mandatory: At a minimum, ANSI Z87.1-compliant (or equivalent standard) safety glasses with side shields must be worn.[1]
-
Best Practice: For procedures with a higher risk of splashes or dust generation (e.g., preparing concentrated solutions, scraping dried material), it is strongly recommended to use chemical splash goggles, which provide a more complete seal around the eyes.[1]
-
Enhanced Protection: When handling large quantities or in situations with significant splash potential, a face shield should be worn in conjunction with safety goggles.
-
Gloves: Chemically resistant gloves are required. Nitrile gloves are a common and effective choice for incidental contact. Always check the manufacturer's glove compatibility charts for specific breakthrough times. Before use, inspect gloves for any signs of degradation or puncture. Contaminated gloves must be removed promptly using the proper technique to avoid skin exposure, and hands should be washed thoroughly.[1]
-
Laboratory Coat: A standard, buttoned laboratory coat is required to protect against incidental skin contact and to prevent contamination of personal clothing.[1] For tasks with a higher risk of contamination, consider using a coat with elastic cuffs.
Respiratory protection is not typically required for handling small quantities in a well-ventilated area. However, it becomes necessary under specific conditions:
-
Poor Ventilation: If work cannot be conducted in a chemical fume hood or a space with adequate local exhaust ventilation.[1][5]
-
Dust Generation: When weighing or transferring large quantities of the powder where significant dust may be generated.[1]
-
Spill Cleanup: During the cleanup of spills involving the solid material.
In these situations, a NIOSH-approved N95 (or higher) particulate respirator is recommended.
Operational and Disposal Protocols
The effectiveness of PPE is contingent on its correct use. The following procedural steps are critical for ensuring safety throughout the handling lifecycle.
The sequence of putting on and taking off PPE is designed to minimize the risk of cross-contamination.
-
Donning (Putting On):
-
Put on your laboratory coat and fasten it completely.
-
Put on your respiratory protection, if required.
-
Put on your eye and face protection.
-
Wash hands thoroughly.
-
Put on your gloves, ensuring the cuffs go over the sleeves of your lab coat.
-
-
Doffing (Taking Off):
-
Gloves: Remove gloves first, as they are considered the most contaminated item. Peel one glove off by grasping the cuff and turning it inside out. With the ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, inside out, over the first glove.
-
Laboratory Coat: Unbutton and remove your lab coat by folding it inward on itself to contain any contaminants.
-
Eye/Face Protection: Remove by handling the earpieces or strap.
-
Respirator: Remove last.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[1]
-
-
Gloves: Dispose of used gloves in the designated solid chemical waste container. Do not discard them in regular trash.
-
Lab Coats: If grossly contaminated, the lab coat must be professionally decontaminated or disposed of as hazardous waste according to your institution's policies.
-
Other PPE: Any other disposable PPE (e.g., respirator masks) that becomes contaminated should also be disposed of as chemical waste.
Data Presentation: PPE Selection Matrix
For clarity, the following table summarizes the required PPE for different laboratory operations involving this compound.
| Laboratory Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing (mg scale) | Safety Glasses (Side Shields) | Nitrile Gloves | Lab Coat | Not required in ventilated balance |
| Weighing (gram scale) | Safety Goggles | Nitrile Gloves | Lab Coat | Recommended (N95) if dusty |
| Preparing Solutions | Safety Goggles | Nitrile Gloves | Lab Coat | Not required in fume hood |
| Reaction Monitoring | Safety Glasses (Side Shields) | Nitrile Gloves | Lab Coat | Not required |
| Large-Scale Transfer | Goggles & Face Shield | Nitrile Gloves | Lab Coat | Required (N95) |
| Spill Cleanup | Safety Goggles | Nitrile Gloves | Lab Coat | Required (N95) |
Visualization: PPE Decision Workflow
The following diagram illustrates the logical workflow for determining the appropriate level of PPE based on the nature of the planned experiment.
Caption: Decision workflow for selecting appropriate PPE.
References
-
Safety Data Sheet: Ethyl 4-hydroxybenzoate . Chemos GmbH & Co. KG. [Link]
-
Safety Data Sheet: 4-Hydroxybenzoic acid ethyl ester . Carl ROTH. [Link]
-
GHS Safety Data Sheet: ETHYL 4-HYDROXY BENZOATE . Chemstock. [Link]
-
PubChem Compound Summary for CID 71312816, Ethyl 4-acetamido-3-hydroxybenzoate . National Center for Biotechnology Information. [Link]
-
ETHYL 4-ACETAMIDO-3-HYDROXYBENZOATE . GSRS. [Link]
-
Workplace Environmental Exposure Level (WEEL) Guide: 4-Hydroxybenzoic Acid . TERA. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
